molecular formula C11H11NO3 B15127896 Cinnamoylglycine-d2

Cinnamoylglycine-d2

Cat. No.: B15127896
M. Wt: 207.22 g/mol
InChI Key: YAADMLWHGMUGQL-FYUBTOIZSA-N
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Description

Cinnamoylglycine-d2 is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 207.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

207.22 g/mol

IUPAC Name

2,2-dideuterio-2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid

InChI

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+/i8D2

InChI Key

YAADMLWHGMUGQL-FYUBTOIZSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Cinnamoylglycine-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cinnamoylglycine-d2 is the deuterium-labeled form of Cinnamoylglycine, a metabolite resulting from the conjugation of cinnamic acid and glycine (B1666218). This stable isotope-labeled compound serves as an invaluable internal standard for the precise quantification of its unlabeled counterpart in complex biological matrices. Its application is particularly relevant in metabolomics research, clinical diagnostics, and studies investigating the gut microbiome's influence on host metabolism. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic pathway, its metabolic context, and detailed experimental protocols for its use in analytical methodologies.

Core Chemical and Physical Properties

This compound is structurally identical to Cinnamoylglycine, with the exception of two deuterium (B1214612) atoms replacing two hydrogen atoms on the glycine moiety. This isotopic substitution results in a nominal mass increase of 2 Da, which is readily distinguishable by mass spectrometry, while maintaining nearly identical chemical and physical properties to the endogenous analyte.

PropertyValueReference
Chemical Formula C₁₁H₉D₂NO₃N/A
Molecular Weight 207.22 g/mol [1]
CAS Number 1219806-46-8N/A
Synonyms N-trans-Cinnamoylglycine-2,2-d2N/A
Chemical Class N-acyl-alpha amino acid[2]
Appearance Solid (predicted)[3]

Synthesis and Preparation

While this compound is commercially available, a general understanding of its synthesis is valuable for researchers. A plausible synthetic route involves the acylation of glycine-d2 with cinnamoyl chloride.

Proposed Synthesis Workflow

Proposed Synthesis of this compound Glycine_d2 Glycine-d2 Reaction Acylation Reaction (e.g., Schotten-Baumann conditions) Glycine_d2->Reaction Cinnamoyl_chloride Cinnamoyl Chloride Cinnamoyl_chloride->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Cinnamoylglycine_d2 This compound Purification->Cinnamoylglycine_d2

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Dissolution of Glycine-d2: Dissolve Glycine-d2 in a suitable aqueous alkaline solution (e.g., 1 M sodium hydroxide) in an ice bath.

  • Acylation: Slowly add a solution of cinnamoyl chloride in an organic solvent (e.g., diethyl ether or toluene) to the chilled Glycine-d2 solution with vigorous stirring. The reaction is maintained at a low temperature to control reactivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Acidification: After the reaction is complete, carefully acidify the aqueous layer with a dilute acid (e.g., 1 M hydrochloric acid) to precipitate the this compound product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Metabolic Pathway of Cinnamoylglycine

Cinnamoylglycine is a metabolite derived from dietary and microbial sources. Cinnamic acid, found in plants, can be absorbed and subsequently conjugated with glycine in the liver. Additionally, gut microbiota can produce cinnamic acid from the metabolism of phenylalanine.[4] The level of Cinnamoylglycine in biological fluids can, therefore, reflect both dietary intake and the metabolic activity of the gut microbiome.

Metabolic Origin of Cinnamoylglycine Diet Dietary Intake (Cinnamic Acid) Cinnamic_Acid Cinnamic Acid Diet->Cinnamic_Acid Gut_Microbiota Gut Microbiota (Phenylalanine Metabolism) Gut_Microbiota->Cinnamic_Acid Liver Liver (Glycine Conjugation) Cinnamic_Acid->Liver Cinnamoylglycine Cinnamoylglycine Liver->Cinnamoylglycine Glycine Glycine Glycine->Liver Excretion Urinary Excretion Cinnamoylglycine->Excretion

Caption: The metabolic pathway leading to the formation of Cinnamoylglycine.

Analytical Methodology: Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Cinnamoylglycine in biological samples, such as urine and plasma, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Sample Analysis

LC-MS/MS Analysis Workflow Sample_Collection Biological Sample Collection (e.g., Urine, Plasma) Spiking Spiking with This compound (Internal Standard) Sample_Collection->Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spiking->Sample_Prep LC_Separation Liquid Chromatography (Separation) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte to IS) MS_Detection->Data_Analysis

References

In-Depth Technical Guide to Cinnamoylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cinnamoylglycine-d2, a deuterated isotopologue of the endogenous metabolite Cinnamoylglycine. This document details its chemical structure, synthesis, and analytical quantification, with a particular focus on its role as a biomarker in metabolic pathways, specifically its association with Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling. Experimental protocols and data are presented to support its application in research and drug development.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Cinnamoylglycine, a glycine (B1666218) conjugate of cinnamic acid. The deuterium (B1214612) atoms are located on the α-carbon of the glycine moiety, which provides a distinct mass shift for use in mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Name N-(trans-Cinnamoyl)glycine-2,2-d2-
Molecular Formula C₁₁H₉D₂NO₃-
Molecular Weight 207.22 g/mol [1]
CAS Number 1219806-46-8[2]
Canonical SMILES C1=CC=C(C=C1)/C=C/C(=O)NC([2H])([2H])C(=O)O[1]
Appearance White to off-white solid-
Solubility Soluble in DMSO[3]

Synthesis of this compound

Proposed Experimental Protocol: Amide Coupling

This protocol is based on well-established amide coupling methodologies.

Materials:

  • trans-Cinnamic acid

  • Glycine-2,2-d2 (commercially available)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) as a solvent

  • Ethyl acetate (B1210297) (EtOAc) for extraction

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Cinnamic Acid: In a round-bottom flask, dissolve trans-cinnamic acid (1 equivalent) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated cinnamic acid solution, add Glycine-2,2-d2 (1 equivalent). Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of deuterium can be confirmed by the absence of the corresponding proton signal in ¹H NMR and by the mass shift in HRMS.

Biological Significance and Signaling Pathway

Cinnamoylglycine is an endogenous metabolite found in urine and serum, and its levels have been linked to gut microbial metabolism and the activity of the nuclear receptor PPARα.

Association with PPARα Signaling

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a key regulator of lipid metabolism. Studies have shown that activation of PPARα leads to a significant decrease in urinary levels of Cinnamoylglycine.[2][4] This suggests that Cinnamoylglycine can serve as a non-invasive biomarker for PPARα activity. The attenuation of Cinnamoylglycine levels is part of a broader metabolic shift induced by PPARα activation, which includes changes in fatty acid oxidation and glucuronidation pathways.[2][4]

The precise mechanism of how PPARα activation leads to decreased Cinnamoylglycine is not fully elucidated but is hypothesized to be related to the upregulation of enzymes involved in the metabolism of its precursors or the molecule itself.

PPARa_Signaling cluster_0 PPARα Activation and Downstream Effects PPARa_Ligands PPARα Agonists (e.g., Fibrates, Fatty Acids) PPARa PPARα PPARa_Ligands->PPARa binds and activates RXR RXR PPARa->RXR heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE binds to Target_Genes Target Gene Expression (Lipid Metabolism) PPRE->Target_Genes regulates Metabolic_Shift Altered Hepatic Metabolism Target_Genes->Metabolic_Shift induces Cinnamoylglycine Cinnamoylglycine Metabolic_Shift->Cinnamoylglycine influences metabolism of Decreased_Levels Decreased Urinary Cinnamoylglycine Cinnamoylglycine->Decreased_Levels leads to

Caption: PPARα signaling pathway and its effect on Cinnamoylglycine levels.

Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Cinnamoylglycine in biological matrices. This compound serves as an ideal internal standard for this analysis due to its similar chemical properties and distinct mass.

Experimental Protocol: LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (e.g., for plasma or urine):

  • Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of ice-cold methanol containing the internal standard, this compound (at a known concentration).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for acidic compounds.

  • MRM Transitions: The specific precursor and product ions need to be determined by infusing a standard solution of Cinnamoylglycine and this compound.

Table 2: Predicted MRM Transitions for Cinnamoylglycine and this compound (Negative Ion Mode)

CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)
Cinnamoylglycine204.07To be determined experimentallyTo be optimized
This compound206.08To be determined experimentallyTo be optimized

Note: The optimal product ions and collision energies must be determined empirically on the specific mass spectrometer being used.

Data Analysis: Quantification is achieved by calculating the peak area ratio of the analyte (Cinnamoylglycine) to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of the analyte.

LCMS_Workflow cluster_1 LC-MS/MS Quantitative Analysis Workflow Sample Biological Sample (Plasma, Urine) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Protein Precipitation & Extraction IS_Spike->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio & Calibration Curve) MS_Detection->Data_Analysis Quantification Absolute Quantification of Cinnamoylglycine Data_Analysis->Quantification

Caption: Workflow for the quantitative analysis of Cinnamoylglycine.

Quantitative Data

While extensive quantitative data for this compound is not widely published, studies on the non-deuterated form provide valuable insights into its biological relevance.

Table 3: Reported Biological Data for Cinnamoylglycine

ParameterObservationStudy ContextSource
Biomarker for PPARα activity Urinary levels decreased 9-fold upon treatment with a PPARα agonist (Wy-14,643) in wild-type mice.Metabolomics study in mice.[4]
Association with physical function Negatively associated with leg press strength divided by lean mass in functionally-limited older adults.Clinical study in older adults.[5]

Conclusion

This compound is a valuable tool for researchers in the fields of metabolomics, drug metabolism, and clinical biomarker discovery. Its use as an internal standard allows for accurate and precise quantification of endogenous Cinnamoylglycine. The established link between Cinnamoylglycine levels and PPARα activation highlights its potential as a non-invasive biomarker for monitoring the efficacy of drugs targeting this receptor and for studying metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for the application of this compound in advanced research settings.

References

Cinnamoylglycine-d2 Isotopic Labeling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of Cinnamoylglycine-d2, a deuterated internal standard crucial for accurate quantification of its unlabeled counterpart, Cinnamoylglycine, in various biological matrices. Cinnamoylglycine, a glycine (B1666218) conjugate of cinnamic acid, is a human urinary metabolite and a subject of growing interest as a potential biomarker in studies related to gut microbiome activity and certain disease states. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and instrument response in mass spectrometry-based analyses. This guide details the synthesis, purification, characterization, and application of this compound, with a focus on providing practical experimental protocols for researchers, scientists, and drug development professionals.

Introduction

Cinnamoylglycine is an N-acylglycine that is formed through the conjugation of cinnamic acid with glycine. It is a metabolite that has been identified in human urine and plasma and is associated with the metabolism of dietary polyphenols and gut microbiota activity.[1] Recent studies have highlighted its potential as a biomarker for assessing colonization resistance of the gut microbiome and for certain pathological conditions.[2][3]

Accurate and precise quantification of endogenous metabolites like Cinnamoylglycine in complex biological samples such as plasma, urine, and tissue extracts is a significant analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such quantitative analyses due to its high sensitivity and selectivity.[4][5][6] To ensure the reliability of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[7][8] A SIL-IS has nearly identical physicochemical properties to the analyte of interest, and thus co-elutes during chromatography and experiences similar ionization efficiency and matrix effects.[7]

This compound is the deuterated analog of Cinnamoylglycine, where two hydrogen atoms on the glycine moiety are replaced with deuterium (B1214612). This mass shift allows for its differentiation from the endogenous, unlabeled Cinnamoylglycine by the mass spectrometer, while its chemical behavior remains virtually identical.[8][9] This guide provides a comprehensive resource for researchers looking to synthesize, characterize, and utilize this compound as an internal standard for the accurate quantification of Cinnamoylglycine.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a two-step process: first, the synthesis of glycine-2,2-d2, followed by its conjugation with cinnamic acid.

Experimental Protocol: Synthesis of Glycine-2,2-d2

Several methods have been reported for the deuteration of glycine.[10][11][12][13] A common approach involves the exchange of the α-protons of glycine with deuterium in a deuterated solvent under basic or acidic conditions, often with the aid of a catalyst.

Materials:

  • Glycine

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Hydrochloric acid (HCl)

  • Anhydrous diethyl ether

  • Strongly acidic cation exchange resin (e.g., Dowex 50WX8)

Procedure:

  • Dissolve glycine (1.0 g) in D₂O (20 mL).

  • Add NaOD solution dropwise until the pH reaches approximately 11.

  • Heat the mixture at 100 °C in a sealed vessel for 24 hours.

  • Cool the reaction mixture to room temperature and neutralize with 2 M HCl in D₂O.

  • Remove the solvent under reduced pressure.

  • Repeat the exchange process (steps 1-5) two more times to ensure a high degree of deuteration.

  • After the final exchange, dissolve the residue in a minimal amount of D₂O and pass it through a column packed with a strongly acidic cation exchange resin, eluting with D₂O to remove inorganic salts.

  • Collect the glycine-containing fractions and lyophilize to obtain Glycine-2,2-d2 as a white solid.

  • The extent of deuteration should be confirmed by ¹H NMR and mass spectrometry.

Experimental Protocol: Synthesis of N-Cinnamoyl-glycine-2,2-d2

The synthesis of N-acyl glycines can be performed by reacting the amino group of glycine with an activated carboxylic acid derivative of cinnamic acid.[14]

Materials:

  • Glycine-2,2-d2 (from section 2.1)

  • trans-Cinnamic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve trans-cinnamic acid (1.0 g) and N-hydroxysuccinimide (0.86 g) in anhydrous DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.5 g) to the solution and stir the mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) and wash the solid with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the NHS ester of cinnamic acid.

  • In a separate flask, dissolve Glycine-2,2-d2 (0.5 g) in a saturated aqueous solution of NaHCO₃ (20 mL).

  • Add a solution of the cinnamic acid NHS ester in DMF (10 mL) dropwise to the glycine solution at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a white solid.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The expected monoisotopic mass for C₁₁H₉D₂NO₃ is 207.0865 g/mol , a +2 Da shift compared to the unlabeled Cinnamoylglycine (205.0739 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of the signal corresponding to the α-protons of the glycine moiety. ¹³C NMR can also be used to confirm the structure.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Application of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard for the quantification of Cinnamoylglycine in biological samples by LC-MS/MS.

Experimental Protocol: Sample Preparation

Materials:

  • Biological sample (e.g., plasma, urine)

  • This compound internal standard solution (in methanol (B129727) or acetonitrile)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (FA)

  • Methanol (MeOH)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Thaw biological samples on ice.

  • To 100 µL of sample (e.g., plasma), add 10 µL of the this compound internal standard solution at a known concentration (e.g., 1 µg/mL).

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis

The following are suggested starting conditions that should be optimized for the specific instrument and application.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be tested for optimal sensitivity. Based on the structure, negative ion mode is likely to be more sensitive.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ for negative mode or the protonated molecule [M+H]⁺ for positive mode. Product ions are generated by collision-induced dissociation (CID) of the precursor ion.

Proposed MRM Transitions (to be empirically optimized):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cinnamoylglycine204.06 ( [M-H]⁻ )74.02To be optimized
Cinnamoylglycine204.06 ( [M-H]⁻ )131.05To be optimized
This compound206.07 ( [M-H]⁻ )76.03To be optimized
This compound206.07 ( [M-H]⁻ )131.05To be optimized

Note: The product ion at m/z 74.02 corresponds to the glycinate (B8599266) fragment, and m/z 131.05 corresponds to the cinnamoyl fragment after loss of glycine. For the d2-labeled standard, the glycinate fragment will have a mass of 76.03.

Data Presentation

The use of this compound allows for the generation of a calibration curve to determine the concentration of Cinnamoylglycine in unknown samples.

Calibration Curve

A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of unlabeled Cinnamoylglycine and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 1: Example Calibration Curve Data for Cinnamoylglycine

Cinnamoylglycine Conc. (ng/mL)Peak Area (Cinnamoylglycine)Peak Area (this compound)Peak Area Ratio (Analyte/IS)
11,520150,5000.0101
57,650151,0000.0507
1015,300150,8000.1015
5075,800149,9000.5057
100151,200150,1001.0073
500755,000150,3005.0233
10001,508,000149,50010.0869
Quantitative Analysis of Biological Samples

The concentration of Cinnamoylglycine in biological samples can be calculated from the linear regression equation of the calibration curve.

Table 2: Example Quantitative Data for Cinnamoylglycine in Human Plasma

Sample IDPeak Area (Cinnamoylglycine)Peak Area (this compound)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)
Control 125,600148,9000.171917.0
Control 231,200151,2000.206320.4
Treated 185,400150,5000.567456.2
Treated 292,100149,8000.614860.9

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound Glycine Glycine Deuteration Deuteration (D2O, NaOD) Glycine->Deuteration Glycine_d2 Glycine-d2 Deuteration->Glycine_d2 Coupling Coupling Glycine_d2->Coupling Cinnamic_acid Cinnamic Acid Activation Activation (DCC, NHS) Cinnamic_acid->Activation Activated_cinnamic Activated Cinnamic Acid Activation->Activated_cinnamic Activated_cinnamic->Coupling Cinnamoylglycine_d2 This compound Coupling->Cinnamoylglycine_d2

Caption: Synthesis workflow for this compound.

Analytical_Workflow cluster_analysis Quantitative Analysis Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Sample Extraction Spike->Extraction LC_MS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Analytical workflow for Cinnamoylglycine quantification.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as an internal standard for the accurate quantification of Cinnamoylglycine. The detailed experimental protocols and data presentation examples offer a practical resource for researchers in the fields of metabolomics, clinical chemistry, and drug development. The use of this compound will facilitate reliable and reproducible measurements of Cinnamoylglycine, contributing to a better understanding of its role in health and disease.

References

Cinnamoylglycine vs. Cinnamoylglycine-d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Cinnamoylglycine (B32772) and its deuterated analog, Cinnamoylglycine-d2. It is designed to serve as a core resource for researchers and professionals involved in drug development and metabolic studies, offering detailed information on their properties, synthesis, experimental applications, and biological significance.

Introduction

Cinnamoylglycine is a metabolite resulting from the conjugation of cinnamic acid and glycine (B1666218).[1][2][3] It is found in biological systems and is increasingly recognized for its association with gut microbiome activity and its role as a potential biomarker in various physiological and pathological states.[4][5] this compound, a stable isotope-labeled version of Cinnamoylglycine, serves as an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays, where it is used as an internal standard to ensure accuracy and precision.[6][7] This guide will delve into the technical details of both molecules, providing a comparative analysis to aid in their effective utilization in research and development.

Physicochemical Properties

A comparative summary of the known and predicted physicochemical properties of Cinnamoylglycine and this compound is presented in Table 1. The primary difference between the two compounds is their molecular weight, owing to the replacement of two hydrogen atoms with deuterium (B1214612) in this compound. This mass difference is the basis for its use as an internal standard in mass spectrometry. Other physicochemical properties are expected to be very similar.

Table 1: Comparative Physicochemical Properties

PropertyCinnamoylglycineThis compound
Molecular Formula C₁₁H₁₁NO₃[1]C₁₁H₉D₂NO₃
Molecular Weight 205.21 g/mol [1]~207.22 g/mol
Appearance Solid[1]Solid (Predicted)
Color Off-white to light brown[2]Off-white to light brown (Predicted)
Solubility DMSO: 10 mg/mL[2] DMF: 15 mg/mL[8] Ethanol: 1 mg/mL[8] Water: < 0.1 mg/mL (insoluble)[2]Similar to Cinnamoylglycine (Predicted)
Predicted Water Solubility 0.24 g/L[3][9]Similar to Cinnamoylglycine (Predicted)
Predicted logP 1.03 - 1.42[3][9]Similar to Cinnamoylglycine (Predicted)
Predicted pKa (Strongest Acidic) 3.9[3][9]Similar to Cinnamoylglycine (Predicted)

Synthesis and Isotopic Labeling

Synthesis of Cinnamoylglycine

Cinnamoylglycine is synthesized through the conjugation of cinnamic acid and glycine. This is a standard peptide coupling reaction.

Synthesis of this compound

Inferred Synthesis Workflow for this compound:

cluster_0 Deuteration of Glycine cluster_1 Peptide Coupling Glycine Glycine Glycine-2,2-d2 Glycine-2,2-d2 Glycine->Glycine-2,2-d2 H/D Exchange (e.g., D2O, heat, catalyst) Cinnamic_Acid Cinnamic Acid Coupling Coupling Reagents (e.g., DCC/NHS or HATU) Cinnamic_Acid->Coupling Glycine_d2 Glycine-2,2-d2 Glycine_d2->Coupling Cinnamoylglycine_d2 This compound Coupling->Cinnamoylglycine_d2

Caption: Inferred synthesis of this compound.

Detailed Steps for the Inferred Synthesis of this compound:

  • Deuteration of Glycine: Glycine can be deuterated at the α-carbon position (C2) through hydrogen-deuterium exchange reactions. This is often achieved by heating glycine in a deuterium oxide (D₂O) medium, sometimes with the aid of a catalyst.[10][11][12] The exchangeable protons on the amino and carboxyl groups will also exchange but can be readily exchanged back with protons from a protic solvent during workup, leaving the stable C-D bonds intact.

  • Peptide Coupling: The resulting Glycine-2,2-d2 is then coupled with cinnamic acid. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with N-hydroxysuccinimide (NHS) or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate the amide bond formation. The reaction is typically carried out in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography to achieve high chemical and isotopic purity.

Experimental Protocols

Quantitative Analysis of Cinnamoylglycine using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general method for the quantification of Cinnamoylglycine in biological samples like plasma or urine.

Experimental Workflow:

Sample Biological Sample (Plasma/Urine) IS_Addition Add this compound (Internal Standard) Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification (Ratio of Analyte to IS) LC_MSMS->Quantification

Caption: LC-MS/MS quantification of Cinnamoylglycine.

Methodology:

  • Sample Preparation:

    • To 100 µL of biological sample (plasma or urine), add a known amount of this compound solution in methanol (B129727) as the internal standard.

    • Precipitate proteins by adding 400 µL of cold acetonitrile (B52724).

    • Vortex the mixture and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reversed-phase column for separation. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

    • Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the parent-to-fragment ion transitions for both Cinnamoylglycine and this compound using Multiple Reaction Monitoring (MRM).

      • Cinnamoylglycine: Monitor the transition of m/z 204.1 -> [fragment ion m/z].

      • This compound: Monitor the transition of m/z 206.1 -> [corresponding fragment ion m/z].

  • Quantification:

    • Construct a calibration curve using known concentrations of Cinnamoylglycine spiked into a blank matrix, with a constant concentration of this compound.

    • Calculate the ratio of the peak area of Cinnamoylglycine to the peak area of this compound for each sample and standard.

    • Determine the concentration of Cinnamoylglycine in the samples by interpolating their peak area ratios on the calibration curve.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Cinnamoylglycine and for confirming the position and extent of deuterium incorporation in this compound.

Predicted ¹H NMR Spectral Data for Cinnamoylglycine:

  • Predicted ¹H NMR spectra for Cinnamoylglycine are available in public databases such as the Human Metabolome Database (HMDB).[13] These spectra typically show characteristic peaks for the aromatic protons of the cinnamoyl group, the vinyl protons, and the methylene (B1212753) protons of the glycine moiety.

Expected Changes in the ¹H NMR Spectrum of this compound:

  • In the ¹H NMR spectrum of this compound, the signal corresponding to the methylene protons of the glycine moiety would be significantly reduced or absent, confirming the successful deuteration at this position. The rest of the spectrum should remain largely unchanged.

Biological Significance and Signaling Pathways

Cinnamoylglycine is a metabolite that is gaining attention for its role in host-microbiome interactions and its association with various metabolic pathways.

Gut Microbiome Metabolism

Cinnamoylglycine is considered a product of gut microbial metabolism. Dietary polyphenols and the amino acid phenylalanine can be metabolized by gut bacteria to produce cinnamic acid, which is then absorbed and conjugated with glycine in the liver to form Cinnamoylglycine.[14][15]

Gut Microbiome-Host Co-metabolism Pathway:

cluster_0 Gut Lumen cluster_1 Host (Liver) Dietary_Polyphenols Dietary Polyphenols / Phenylalanine Gut_Microbiota Gut Microbiota Dietary_Polyphenols->Gut_Microbiota Cinnamic_Acid_Gut Cinnamic Acid Gut_Microbiota->Cinnamic_Acid_Gut Cinnamic_Acid_Host Cinnamic Acid (absorbed) Cinnamic_Acid_Gut->Cinnamic_Acid_Host Absorption Conjugation Glycine N-acyltransferase Cinnamic_Acid_Host->Conjugation Glycine Glycine Glycine->Conjugation Cinnamoylglycine_Host Cinnamoylglycine Conjugation->Cinnamoylglycine_Host

Caption: Formation of Cinnamoylglycine via gut-host co-metabolism.

PPAR-α Signaling

Cinnamoylglycine has been identified as a biomarker for the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a key regulator of lipid metabolism. Studies have shown that activation of PPAR-α leads to a significant decrease in the urinary levels of Cinnamoylglycine.[16]

Table 2: Effect of PPAR-α Activation on Cinnamoylglycine Levels

Study TypeModelTreatmentEffect on CinnamoylglycineReference
Metabolomic studyWild-type miceWy-14,643 (PPAR-α agonist)9-fold decrease in urinary levels[16]

PPAR-α Signaling and Cinnamoylglycine Regulation:

PPARa_Agonist PPAR-α Agonist (e.g., Fibrates, Wy-14,643) PPARa PPAR-α PPARa_Agonist->PPARa activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE binds as heterodimer with RXR RXR RXR->PPRE Target_Genes Target Gene Expression (Lipid Metabolism) PPRE->Target_Genes regulates Cinnamoylglycine_Regulation Decreased Cinnamoylglycine Levels Target_Genes->Cinnamoylglycine_Regulation leads to

Caption: PPAR-α activation leads to decreased Cinnamoylglycine.

Conclusion

Cinnamoylglycine is an important metabolite at the interface of diet, gut microbiome, and host metabolism, with emerging significance as a biomarker. Its deuterated counterpart, this compound, is an essential tool for its accurate quantification in complex biological matrices. This guide has provided a detailed comparative overview of these two molecules, including their physicochemical properties, synthesis, and analytical applications. The provided experimental workflows and signaling pathway diagrams offer a practical resource for researchers. Further investigation into the precise biological functions of Cinnamoylglycine and the continued application of its deuterated analog in quantitative studies will undoubtedly contribute to a deeper understanding of metabolic health and disease.

References

An In-depth Technical Guide to the Synthesis of Cinnamoylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proposed synthesis involves a two-step process commencing with the conversion of cinnamic acid to its corresponding acid chloride, followed by a Schotten-Baumann reaction with commercially available glycine-d2. This method is widely used for amide bond formation and is adaptable for this specific synthesis.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the key reagents required for the synthesis of Cinnamoylglycine-d2 and the expected properties of the final product.

Table 1: Properties of Key Reactants and Reagents

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
Cinnamic AcidC₉H₈O₂148.16Starting Material
Thionyl ChlorideSOCl₂118.97Chlorinating Agent
Glycine-d2C₂H₃D₂NO₂77.08Deuterated Reactant
Sodium Hydroxide (B78521)NaOH40.00Base
DichloromethaneCH₂Cl₂84.93Organic Solvent
Diethyl Ether(C₂H₅)₂O74.12Organic Solvent
WaterH₂O18.02Aqueous Solvent

Table 2: Predicted Product Characteristics and Illustrative Synthetic Outcome

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Purity (%)
This compoundC₁₁H₉D₂NO₃207.2285>98

Disclaimer: The theoretical yield and purity are illustrative and represent typical outcomes for this type of reaction. Actual results may vary based on experimental conditions and purification techniques.

Experimental Protocols

The synthesis of this compound is proposed to proceed via a two-step protocol as detailed below.

Step 1: Synthesis of Cinnamoyl Chloride

This procedure details the conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride.

Materials:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (B28343) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend cinnamic acid (1.0 equivalent) in anhydrous toluene.

  • Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110°C) for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

  • After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude cinnamoyl chloride, a pale-yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound via Schotten-Baumann Reaction

This step involves the coupling of cinnamoyl chloride with glycine-d2 in a biphasic system.

Materials:

  • Cinnamoyl chloride (from Step 1)

  • Glycine-d2 (H₂NCD₂CO₂H)[6][7][8][9]

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Dichloromethane

  • Water

  • Beaker or Erlenmeyer flask

  • Stir plate and stir bar

  • Separatory funnel

  • pH paper or meter

  • Hydrochloric acid (HCl, for acidification)

  • Büchner funnel and filter paper

Procedure:

  • Dissolve glycine-d2 (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents, e.g., 10% w/v) in a beaker or flask, and cool the solution in an ice bath to 0-5°C.

  • Separately, dissolve the crude cinnamoyl chloride (1.1 equivalents) in an immiscible organic solvent such as diethyl ether or dichloromethane.

  • With vigorous stirring, slowly add the solution of cinnamoyl chloride to the cold aqueous solution of glycine-d2.

  • Continue stirring vigorously for 1-2 hours while maintaining the temperature at 0-5°C.

  • After the reaction period, transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Wash the organic layer with a small amount of water, and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and acidify to approximately pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of this compound should form upon acidification.

  • Collect the solid product by vacuum filtration using a Büchner funnel, and wash the filter cake with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield the final this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from cinnamic acid and glycine-d2.

Synthesis_Workflow CinnamicAcid Cinnamic Acid CinnamoylChloride Cinnamoyl Chloride CinnamicAcid->CinnamoylChloride Step 1: Chlorination ThionylChloride SOCl₂ ThionylChloride->CinnamoylChloride CinnamoylglycineD2 This compound CinnamoylChloride->CinnamoylglycineD2 Step 2: Coupling GlycineD2 Glycine-d2 GlycineD2->CinnamoylglycineD2 NaOH NaOH (aq) NaOH->CinnamoylglycineD2

Caption: Reaction scheme for the synthesis of this compound.

Logical Relationship of the Schotten-Baumann Reaction

The diagram below outlines the logical flow and key components of the Schotten-Baumann coupling step.

Schotten_Baumann_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Workup AcidChloride Cinnamoyl Chloride (in Organic Phase) Coupling Nucleophilic Acyl Substitution at Interface AcidChloride->Coupling AmineSalt Sodium Glycinate-d2 (in Aqueous Phase) AmineSalt->Coupling Biphasic Biphasic System (e.g., Ether/Water) Biphasic->Coupling VigorousStirring Vigorous Stirring VigorousStirring->Coupling LowTemp Low Temperature (0-5 °C) LowTemp->Coupling Product This compound (in Aqueous Phase) Coupling->Product Acidification Acidification (HCl) Product->Acidification Precipitation Precipitation & Filtration Acidification->Precipitation

Caption: Logical workflow of the Schotten-Baumann coupling step.

References

Cinnamoylglycine-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoylglycine-d2 is the deuterated form of Cinnamoylglycine, a metabolite resulting from the conjugation of cinnamic acid and glycine (B1666218). Found as a natural product in various plants, Cinnamoylglycine also arises from the metabolism of dietary polyphenols by the gut microbiota. Its presence and concentration in biological fluids are of growing interest in the fields of metabolomics, drug development, and disease biomarker discovery. The stable isotope-labeled this compound serves as an invaluable internal standard for quantitative mass spectrometry-based studies, allowing for precise tracking and quantification of its non-deuterated counterpart in complex biological matrices. This technical guide provides an in-depth overview of the physical properties, experimental protocols, and biological relevance of this compound.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₉D₂NO₃N/A
Molecular Weight 207.22 g/mol N/A
Appearance Solid powderN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility 10 mM in DMSON/A
Storage Temperature -20°CN/A

Table 2: Physical and Chemical Properties of Cinnamoylglycine (Non-deuterated)

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Appearance Solid[1]
Melting Point Not available[2][3]
Boiling Point Not available[2][3]
Water Solubility 0.24 g/L (Predicted)[2]
logP 1.42 (Predicted)[2]
pKa (Strongest Acidic) 3.9 (Predicted)N/A
Solubility DMF: 15 mg/mLDMSO: 25 mg/mLEthanol: 1 mg/mLN/A

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. However, based on established methods for the synthesis of deuterated compounds and the analysis of metabolites, the following protocols can be adapted.

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of deuterated glycine (glycine-d2) with cinnamic acid.

Materials:

  • Cinnamic acid

  • Glycine-d2

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl), dilute

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of Cinnamic Acid: Dissolve cinnamic acid and NHS in anhydrous DCM. Cool the mixture in an ice bath and add DCC. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: In a separate flask, dissolve glycine-d2 in a saturated aqueous solution of NaHCO₃.

  • Filter the activated cinnamic acid mixture to remove the DCU precipitate. Add the filtrate containing the activated cinnamic acid-NHS ester to the glycine-d2 solution.

  • Stir the biphasic mixture vigorously at room temperature overnight.

  • Work-up: Separate the organic layer. Wash the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

  • Inject the sample onto the HPLC column.

  • Elute with a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution at a suitable wavelength (e.g., 280 nm).

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent to obtain the purified product.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or MeOD).

¹H NMR Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the glycine methylene (B1212753) protons will confirm deuteration.

  • Standard parameters for a ¹H experiment (e.g., 16-32 scans, relaxation delay of 1-2 seconds) can be used.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.

Analysis by Mass Spectrometry (MS)

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a UPLC coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.[4]

LC Conditions:

  • Use a reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid, similar to the purification protocol.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Mass Range: Scan a range appropriate for the expected m/z of this compound (e.g., m/z 50-500).

  • Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The observed mass should correspond to the calculated mass of this compound.

  • Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm the structure. The fragmentation pattern will be characteristic of the molecule, and the mass shift in fragments containing the deuterated glycine moiety will further confirm the labeling.

Biological Signaling and Metabolic Pathways

Cinnamoylglycine is a metabolite at the interface of host and gut microbial metabolism and has been implicated in the modulation of host signaling pathways, including the Peroxisome Proliferator-Activated Receptor-alpha (PPARα) pathway.[4][5]

Gut Microbiome-Mediated Synthesis of Cinnamoylglycine

Dietary polyphenols, such as phenylalanine, are metabolized by gut bacteria, including species from the Clostridium genus, to produce cinnamic acid.[5] This cinnamic acid can then be absorbed by the host and undergo conjugation with glycine in the liver and kidney to form Cinnamoylglycine.[6]

Gut_Microbiome_Metabolism Dietary Phenylalanine Dietary Phenylalanine Gut Microbiota (e.g., Clostridium) Gut Microbiota (e.g., Clostridium) Dietary Phenylalanine->Gut Microbiota (e.g., Clostridium) Metabolism Cinnamic Acid Cinnamic Acid Gut Microbiota (e.g., Clostridium)->Cinnamic Acid Host Absorption Host Absorption Cinnamic Acid->Host Absorption Liver/Kidney Liver/Kidney Host Absorption->Liver/Kidney Glycine Glycine Glycine->Liver/Kidney Cinnamoylglycine Cinnamoylglycine Liver/Kidney->Cinnamoylglycine Conjugation

Caption: Gut microbiota metabolism of dietary phenylalanine to form Cinnamoylglycine.

Cinnamoylglycine and PPARα Signaling

Cinnamoylglycine has been identified as a biomarker whose levels are attenuated upon activation of PPARα.[4] PPARα is a nuclear receptor that plays a key role in lipid metabolism and inflammation.[7][8] The interaction between Cinnamoylglycine and PPARα signaling is an area of active research.

PPARa_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Cinnamoylglycine Cinnamoylglycine PPARα Ligand (e.g., Fibrates) PPARα Ligand (e.g., Fibrates) PPARα PPARα PPARα Ligand (e.g., Fibrates)->PPARα Activates PPARα_RXR_Heterodimer PPARα/RXR Heterodimer PPARα->PPARα_RXR_Heterodimer RXR RXR RXR->PPARα_RXR_Heterodimer PPRE PPRE PPARα_RXR_Heterodimer->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Regulates Metabolic Regulation Metabolic Regulation Target Gene Transcription->Metabolic Regulation Leads to Metabolic Regulation->Cinnamoylglycine Attenuates Levels

Caption: Overview of the PPARα signaling pathway and its relation to Cinnamoylglycine levels.

Experimental Workflow for Metabolomic Analysis

The use of this compound as an internal standard is crucial for accurate quantification in metabolomics studies. The general workflow is outlined below.

Metabolomics_Workflow Biological Sample (e.g., Urine, Plasma) Biological Sample (e.g., Urine, Plasma) Spike with this compound Spike with this compound Biological Sample (e.g., Urine, Plasma)->Spike with this compound Metabolite Extraction Metabolite Extraction Spike with this compound->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Peak Area Ratio (Endogenous/Internal Standard)

Caption: Workflow for quantitative metabolomics using this compound as an internal standard.

References

Certificate of Analysis: Cinnamoylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical data and methodologies used to characterize Cinnamoylglycine-d2. It is intended for researchers, scientists, and drug development professionals who require a high-quality, well-characterized internal standard for quantitative analysis.

Product Information

ParameterSpecification
Chemical Name This compound
Molecular Formula C₁₁H₉D₂NO₃
Molecular Weight 207.22 g/mol
CAS Number 1219806-46-8
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol
Storage Store at -20°C, protect from light and moisture

Analytical Data

The following table summarizes the analytical tests performed on this lot of this compound, along with the results.

TestMethodSpecificationResult
Purity HPLC≥ 98.0%99.5%
Identity ¹H NMRConforms to structureConforms
Identity Mass SpectrometryConforms to structureConforms
Isotopic Enrichment Mass Spectrometry≥ 98 atom % D99.2 atom % D
Residual Solvents ¹H NMR≤ 0.5%Meets specification

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the chemical purity of this compound.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and assess for the presence of residual solvents.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent

¹H NMR Protocol:

  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Temperature: 25°C

  • Pulse Program: zg30

  • Number of Scans: 16

  • Data Interpretation: The spectrum is compared to a reference spectrum of Cinnamoylglycine, with expected reduced signal intensity at the deuterated positions.

Expected ¹H NMR Data (for non-deuterated Cinnamoylglycine):

  • ~4.0 ppm (d, 2H): Methylene protons of the glycine (B1666218) moiety. Note: In this compound, the intensity of this signal is significantly reduced.

  • ~6.6 ppm (d, 1H): Vinylic proton adjacent to the carbonyl group.

  • ~7.3-7.6 ppm (m, 5H): Aromatic protons of the phenyl group.

  • ~7.6 ppm (d, 1H): Vinylic proton adjacent to the phenyl group.

  • ~8.6 ppm (t, 1H): Amide proton.

  • ~12.5 ppm (s, 1H): Carboxylic acid proton.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and determine the isotopic enrichment of this compound.

Instrumentation:

  • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Source: Electrospray Ionization (ESI)

Analytical Conditions:

  • Ionization Mode: Negative

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Sample Infusion: The sample is dissolved in 50:50 Acetonitrile:Water with 0.1% Formic Acid and infused directly into the mass spectrometer.

Data Analysis:

  • Identity Confirmation: The observed mass of the [M-H]⁻ ion is compared to the theoretical mass.

  • Isotopic Enrichment Calculation: The relative intensities of the isotopic peaks for the deuterated and non-deuterated species are used to calculate the percentage of deuterium (B1214612) incorporation.

Visualizations

The following diagrams illustrate the analytical workflow, the logical relationship of the quality control tests, and the metabolic context of Cinnamoylglycine.

analytical_workflow cluster_sample Sample Handling cluster_testing Analytical Testing cluster_data Data Analysis & Reporting cluster_release Product Release sample_reception Sample Reception sample_login Sample Login & Labeling sample_reception->sample_login sample_storage Storage at -20°C sample_login->sample_storage hplc Purity (HPLC) sample_storage->hplc nmr Identity & Residual Solvents (NMR) sample_storage->nmr ms Identity & Isotopic Enrichment (MS) sample_storage->ms data_review Data Review & Interpretation hplc->data_review nmr->data_review ms->data_review coa_generation Certificate of Analysis Generation data_review->coa_generation quality_assurance Quality Assurance Review coa_generation->quality_assurance product_release Product Release quality_assurance->product_release

Analytical Workflow for this compound

logical_relationship cluster_identity Identity Confirmation cluster_quantification Quantitative Analysis product This compound nmr ¹H NMR product->nmr ms Mass Spectrometry product->ms purity Purity (HPLC) product->purity isotopic_enrichment Isotopic Enrichment (MS) product->isotopic_enrichment residual_solvents Residual Solvents (NMR) product->residual_solvents final_spec Meets Final Specification nmr->final_spec ms->final_spec purity->final_spec isotopic_enrichment->final_spec residual_solvents->final_spec

Logical Relationship of Quality Control Tests

metabolic_pathway cinnamic_acid Cinnamic Acid cinnamoylglycine Cinnamoylglycine cinnamic_acid->cinnamoylglycine Glycine Conjugation (in Liver) glycine Glycine glycine->cinnamoylglycine Glycine Conjugation (in Liver) urine Excretion in Urine cinnamoylglycine->urine

Metabolic Pathway of Cinnamoylglycine

Cinnamoylglycine-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cinnamoylglycine-d2 is the deuterated form of Cinnamoylglycine, a metabolite derived from the conjugation of cinnamic acid and glycine (B1666218). Emerging as a significant biomarker, Cinnamoylglycine offers a window into the intricate interplay between diet, gut microbiota, and host metabolism. Its stable isotope-labeled counterpart, this compound, serves as an invaluable internal standard for accurate quantification in complex biological matrices, a critical requirement for robust clinical and preclinical research. This technical guide provides a comprehensive overview of this compound, including its suppliers, pricing, a detailed synthesis protocol, an analytical methodology for its quantification, and its role in biological pathways.

Supplier and Pricing Information

For researchers seeking to procure this compound, several specialized chemical suppliers offer this stable isotope-labeled compound. The pricing can vary based on the quantity and purity required. Below is a summary of available suppliers and their current pricing.

SupplierCatalog NumberQuantityPrice (USD)Availability
MedChemExpressHY-113589S1 mg276In Stock
MedChemExpressHY-113589S5 mg690In Stock
GentaurN/AN/AAsk for Quote24/48H for Stock

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date information.

The Role of Cinnamoylglycine in Biological Systems

Cinnamoylglycine is a fascinating metabolite that sits (B43327) at the crossroads of xenobiotic and endogenous metabolic pathways. Its presence and concentration in biological fluids, such as urine and plasma, are indicative of several physiological and pathophysiological processes.

Cinnamic acid, the precursor to Cinnamoylglycine, is a naturally occurring phenolic compound found in various plants and dietary sources like cinnamon. Gut microbiota can also produce cinnamic acid from the metabolism of dietary polyphenols and the amino acid phenylalanine. Once absorbed, cinnamic acid undergoes phase II metabolism in the liver, where it is conjugated with glycine to form Cinnamoylglycine, which is then excreted in the urine.[1][2]

Recent metabolomics studies have highlighted Cinnamoylglycine as a potential biomarker for a healthy gut microbiome.[3][4] Its levels have been shown to be altered in response to antibiotic treatment, reflecting disruptions in the gut microbial community. Furthermore, associations have been observed between Cinnamoylglycine concentrations and conditions such as chronic kidney disease and sarcopenia, suggesting its broader role in host health.

The metabolic pathway leading to the formation of Cinnamoylglycine is a key detoxification process. The conjugation of cinnamic acid with glycine increases its water solubility, facilitating its elimination from the body. This pathway is crucial for managing the load of dietary and microbially-derived aromatic compounds.

Cinnamoylglycine_Pathway cluster_gut Gut Lumen cluster_host Host (Liver) Dietary Polyphenols Dietary Polyphenols Gut Microbiota Gut Microbiota Dietary Polyphenols->Gut Microbiota Phenylalanine Phenylalanine Phenylalanine->Gut Microbiota Cinnamic Acid_gut Cinnamic Acid Gut Microbiota->Cinnamic Acid_gut Cinnamic Acid_host Cinnamic Acid Cinnamic Acid_gut->Cinnamic Acid_host Absorption Conjugation Glycine Conjugation Cinnamic Acid_host->Conjugation Glycine Glycine Glycine->Conjugation Cinnamoylglycine Cinnamoylglycine Conjugation->Cinnamoylglycine Urinary Excretion Urinary Excretion Cinnamoylglycine->Urinary Excretion Excretion LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Thaw Thaw Urine Sample Centrifuge Centrifuge Thaw->Centrifuge Spike Spike with This compound Centrifuge->Spike Dilute Dilute Sample Spike->Dilute Filter Filter Dilute->Filter LC Liquid Chromatography (C18 Column) Filter->LC MSMS Tandem Mass Spectrometry (ESI-, MRM) LC->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

References

An In-depth Technical Guide on the Biological Significance of Cinnamoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoylglycine (B32772) is a fascinating metabolite at the crossroads of gut microbiology, host metabolism, and cellular signaling. This technical guide provides a comprehensive overview of its biological significance, from its microbial origins to its potential as a biomarker and therapeutic target. We delve into its role in various physiological and pathological processes, including its association with gut health, metabolic disorders, and inborn errors of metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways in which cinnamoylglycine is involved, offering a valuable resource for researchers and professionals in the life sciences.

Introduction

Cinnamoylglycine is a glycine (B1666218) conjugate of cinnamic acid, a compound found in various plant-based foods.[1][2] Its formation is a prime example of host-microbe co-metabolism, where dietary components are first processed by the gut microbiota and subsequently modified by host enzymes. The presence and concentration of cinnamoylglycine in biological fluids are increasingly recognized as reflective of gut microbiome diversity and function.[2] Emerging research has implicated this metabolite in a range of biological processes and disease states, including type 2 diabetes, sarcopenia, and colonization resistance to pathogens. This guide aims to consolidate the current knowledge on cinnamoylglycine, providing a technical resource for its study and potential applications in drug development and clinical diagnostics.

Biosynthesis and Metabolism

The journey of cinnamoylglycine begins with the dietary intake of polyphenols, which are metabolized by the gut microbiota to produce cinnamic acid. Cinnamic acid can also be generated from the microbial metabolism of the amino acid phenylalanine.[3] This microbial-derived cinnamic acid is absorbed into the bloodstream and transported to the liver and kidneys.

In the mitochondria, a two-step enzymatic process conjugates cinnamic acid with glycine to form cinnamoylglycine.[4][5]

  • Activation of Cinnamic Acid: The mitochondrial enzyme Acyl-CoA Synthetase Medium-Chain Family Member 2B (ACSM2B) activates cinnamic acid to its coenzyme A (CoA) thioester, cinnamoyl-CoA.[3][4] ACSM2B is a versatile enzyme that also activates other xenobiotic carboxylic acids and medium-chain fatty acids.[6][7][8]

  • Glycine Conjugation: The enzyme Glycine N-acyltransferase (GLYAT) then catalyzes the transfer of the cinnamoyl group from cinnamoyl-CoA to the amino group of glycine, forming cinnamoylglycine and releasing CoA.[5][9][10]

Cinnamoylglycine is a water-soluble molecule that is subsequently excreted in the urine.[1][2]

Biological Roles and Clinical Significance

Cinnamoylglycine has emerged as a significant metabolite in several physiological and pathological contexts.

Gut Microbiome and Colonization Resistance

The levels of cinnamoylglycine are strongly associated with the health and diversity of the gut microbiome.[2] Studies have shown that urinary excretion of cinnamoylglycine can be a marker of colonization resistance against pathogenic bacteria like Clostridium difficile.[2] Reduced levels of cinnamoylglycine have been observed following antibiotic treatment that disrupts the gut microbiota, suggesting its potential as a non-invasive biomarker for gut dysbiosis.[11]

Metabolic Disorders

Type 2 Diabetes: Altered levels of cinnamoylglycine have been linked to type 2 diabetes.[1][12] Metabolites associated with higher gut microbiome diversity, including cinnamoylglycine, are linked to a lower risk of developing type 2 diabetes.[1] This suggests that cinnamoylglycine may be part of the mechanistic link between gut health and metabolic disease.[12] While specific concentrations in diabetic versus healthy individuals are still under extensive research, the trend points towards an inverse correlation between cinnamoylglycine levels and diabetes risk.[1][13]

Sarcopenia: Research into age-related muscle loss, or sarcopenia, has also identified cinnamoylglycine as a relevant metabolite. Higher genetically predicted plasma levels of cinnamoylglycine have been associated with greater appendicular lean mass, whole-body lean mass, and handgrip strength, suggesting a potential protective role in maintaining muscle health.[14] However, some studies have shown a negative correlation between a principal component containing cinnamoylglycine and muscle strength, indicating the need for further research to clarify its precise role.[15]

Inborn Errors of Metabolism

The glycine conjugation pathway, which produces cinnamoylglycine, is also crucial for the detoxification of various endogenous and exogenous compounds. In certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the metabolism of fatty acids is impaired, leading to an accumulation of various acyl-CoA species. This can affect the availability of free CoA and glycine, potentially altering the levels of other glycine conjugates. While some acylglycines like n-hexanoylglycine and 3-phenylpropionylglycine are significantly increased in the urine of MCAD deficient patients, one study reported that 3-phenylpropionylglycine was not elevated in an asymptomatic neonate with MCAD deficiency.[1][12][16][17] The specific impact on cinnamoylglycine levels in these conditions is an area requiring further investigation.

Signaling Pathway Interactions

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)

Cinnamoylglycine has been identified as a metabolite that is responsive to the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a key regulator of lipid metabolism.[3][18][19] Studies in mice have shown that treatment with a PPAR-α agonist leads to a significant decrease in urinary cinnamoylglycine levels.[18] This suggests that PPAR-α activation may enhance the further metabolism or reduce the synthesis of cinnamoylglycine. The precise mechanism of this interaction is still under investigation but points to a potential role for cinnamoylglycine in pathways regulated by PPAR-α.

Nuclear Factor-kappa B (NF-κB) Signaling

While direct studies on the effect of cinnamoylglycine on the NF-κB pathway are limited, its precursor, cinnamic acid, and its structural component, glycine, have both been shown to modulate NF-κB signaling. Glycine has been demonstrated to suppress TNF-α-induced activation of NF-κB in adipocytes.[20] Given that NF-κB is a critical regulator of inflammation, this suggests a potential anti-inflammatory role for cinnamoylglycine, which warrants further investigation.

Quantitative Data

The following tables summarize the available quantitative data on cinnamoylglycine. It is important to note that absolute concentration data in human populations are still emerging, and much of the current data is presented as relative changes or is derived from animal models.

Table 1: Cinnamoylglycine Levels in Different Biological Conditions

ConditionSample TypeChange in Cinnamoylglycine LevelReference(s)
Healthy Gut Microbiome Urine/SerumHigher levels associated with greater diversity[2]
Antibiotic-Induced Dysbiosis Urine>100-fold lower[11]
Type 2 Diabetes Risk SerumHigher levels associated with lower risk[1]
Sarcopenia-related Phenotypes PlasmaHigher genetically predicted levels associated with greater muscle mass and strength[14]
PPAR-α Activation (in mice) Urine9-fold decrease[18]

Table 2: Kinetic Parameters of Enzymes Involved in Cinnamoylglycine Synthesis

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference(s)
Glycine N-acyltransferase (GLYAT) Benzoyl-CoA96.6Not Reported[21][22]
Glycine N-acyltransferase (mGLYAT) Benzoyl-CoANot Reported(kcat/Km)app = (4.5 ± 0.27) × 10⁵ M⁻¹s⁻¹[10]
Glycine N-acyltransferase (mGLYAT) GlycineNot Reported(kcat/Km)app = (5.2 ± 0.20) × 10² M⁻¹s⁻¹[10]
ACSM2B Benzoate*13Not Reported[6]

*Note: Kinetic data for the direct substrate, cinnamoyl-CoA, is not currently available. Data for the structurally similar substrate, benzoyl-CoA, is provided as a proxy.

Experimental Protocols

Quantification of Cinnamoylglycine by LC-MS/MS

This protocol provides a general framework for the targeted quantification of cinnamoylglycine in plasma or serum. Specific parameters may need to be optimized for individual instruments and matrices.

Sample Preparation:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of sample, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C- or D-labeled cinnamoylglycine).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol in water.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Illustrative):

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Cinnamoylglycine: Precursor ion (m/z) 204.07 -> Product ion (m/z) 74.02 (quantifier), 204.07 -> 131.05 (qualifier).

      • Internal Standard: Monitor the corresponding transitions for the labeled standard.

    • Optimize cone voltage and collision energy for maximal signal intensity.

Data Analysis:

  • Generate a calibration curve using a series of known concentrations of a cinnamoylglycine standard.

  • Quantify the concentration of cinnamoylglycine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

PPAR-α Reporter Gene Assay

This protocol describes a cell-based assay to assess the effect of cinnamoylglycine on PPAR-α activity using a commercially available reporter gene assay system.

Materials:

  • Human PPAR-α reporter cell line (e.g., from INDIGO Biosciences).

  • Cell culture medium and supplements.

  • Cinnamoylglycine.

  • A known PPAR-α agonist (e.g., GW7647) as a positive control.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the PPAR-α reporter cells in a 96-well plate at the density recommended by the manufacturer and incubate for 4-6 hours.

  • Compound Preparation: Prepare a dilution series of cinnamoylglycine and the positive control agonist in the appropriate cell culture medium.

  • Cell Treatment: Remove the seeding medium from the cells and add the prepared compound dilutions. Include wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 22-24 hours at 37°C in a humidified incubator.

  • Luciferase Assay:

    • Remove the treatment medium.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold change in luciferase activity for each treatment condition relative to the vehicle control.

  • A significant increase in luciferase activity in the presence of cinnamoylglycine would suggest it acts as a PPAR-α agonist. Conversely, a decrease in agonist-induced luciferase activity would indicate an antagonistic effect.

Visualizations

Signaling Pathways and Workflows

Cinnamoylglycine_Biosynthesis Dietary_Polyphenols Dietary Polyphenols Gut_Microbiota Gut Microbiota Dietary_Polyphenols->Gut_Microbiota Phenylalanine Phenylalanine Phenylalanine->Gut_Microbiota Cinnamic_Acid Cinnamic Acid Gut_Microbiota->Cinnamic_Acid Bloodstream Bloodstream Cinnamic_Acid->Bloodstream ACSM2B ACSM2B Cinnamic_Acid->ACSM2B CoA, ATP Mitochondria Mitochondria Bloodstream->Mitochondria Hepatocytes/ Kidney Cells GLYAT GLYAT Cinnamoyl_CoA Cinnamoyl-CoA ACSM2B->Cinnamoyl_CoA AMP, PPi Cinnamoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT Cinnamoylglycine Cinnamoylglycine GLYAT->Cinnamoylglycine Urine Urinary Excretion Cinnamoylglycine->Urine

Caption: Biosynthesis of cinnamoylglycine from dietary precursors.

PPARa_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus PPARa PPAR-α PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR Cinnamoylglycine Cinnamoylglycine Cinnamoylglycine->PPARa Modulates? PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., related to fatty acid oxidation) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Protein Protein mRNA->Protein Protein->Cinnamoylglycine Decreased Levels Experimental_Workflow cluster_Quantification Quantification cluster_Functional_Assay Functional Assay (PPAR-α) Sample_Collection Sample Collection (Plasma/Urine) Protein_Precipitation Protein Precipitation (Methanol) Sample_Collection->Protein_Precipitation Extraction Supernatant Extraction Protein_Precipitation->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Analysis_Quant Data Analysis & Quantification LC_MS_MS->Data_Analysis_Quant Cell_Culture Cell Culture (PPAR-α Reporter Cells) Treatment Treatment with Cinnamoylglycine Cell_Culture->Treatment Incubation Incubation (24h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Luciferase Assay Lysis->Luciferase_Assay Data_Analysis_Func Data Analysis (Fold Change) Luciferase_Assay->Data_Analysis_Func

References

Cinnamoylglycine: An In-depth Technical Guide to its Role as a Gut Health Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoylglycine (B32772), a metabolite derived from the interplay between dietary components, the gut microbiota, and host metabolism, is emerging as a significant biomarker for gut health. This technical guide provides a comprehensive overview of cinnamoylglycine, including its metabolic origins, the analytical methodologies for its quantification, its association with gut health and disease, and its interaction with host signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in leveraging cinnamoylglycine as a tool for assessing and understanding gut microbial function and its impact on human health.

Introduction

The gut microbiome plays a pivotal role in human health and disease, influencing everything from nutrient metabolism to immune function. The metabolic output of the gut microbiota provides a functional readout of its activity and its interaction with the host. Among the myriad of microbial-derived metabolites, cinnamoylglycine has garnered attention as a potential biomarker of a healthy gut microbiome. This glycine (B1666218) conjugate of cinnamic acid is produced through a multi-step process involving both microbial and host enzymes. Its presence and concentration in biological fluids are indicative of the metabolic capacity of the gut microbiota and the integrity of host metabolic pathways. This guide will delve into the technical details surrounding cinnamoylglycine, providing the necessary information for its study and application in gut health research.

Metabolic Pathway of Cinnamoylglycine

The formation of cinnamoylglycine is a prime example of host-microbe co-metabolism. The pathway initiates with the microbial breakdown of dietary phenylalanine.

  • Step 1: Microbial Deamination of Phenylalanine. Certain gut bacteria, notably Clostridium sporogenes, possess the enzyme phenylalanine ammonia-lyase (PAL)[1][2][3][4][5]. PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid[1][2][3].

  • Step 2: Host Conjugation with Glycine. Following its production in the gut, cinnamic acid is absorbed into the bloodstream and transported to the liver and potentially the kidneys. In the mitochondria of these host tissues, the enzyme Glycine N-acyltransferase (GLYAT) catalyzes the conjugation of cinnamic acid (in its activated form, cinnamoyl-CoA) with glycine to form cinnamoylglycine[6][7][8][9]. This process is a part of the body's detoxification pathway for xenobiotic and endogenous carboxylic acids.

cluster_gut_lumen Gut Lumen cluster_host_cell Host Cell (Liver/Kidney Mitochondria) Phe Dietary Phenylalanine CA Cinnamic Acid Phe->CA Phenylalanine Ammonia-Lyase (PAL) (e.g., Clostridium sporogenes) CA_host Cinnamic Acid CA->CA_host Absorption CG Cinnamoylglycine Gly Glycine Gly->CG CA_host->CG Glycine N-acyltransferase (GLYAT) cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Serum/Feces Extract Extraction & Protein Precipitation Sample->Extract Dry Drying Extract->Dry Reconstitute Reconstitution Dry->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC MS Tandem Mass Spectrometry (MRM Mode) UPLC->MS Data Data Acquisition & Quantification MS->Data cluster_PPAR PPARα Signaling PPARa_agonist PPARα Agonist (e.g., Fibrates, Fatty Acids) PPARa PPARα PPARa_agonist->PPARa PPRE PPRE in Target Genes PPARa->PPRE Heterodimerizes with RXR GLYAT GLYAT Activity/Expression PPARa->GLYAT Inhibition RXR RXR RXR->PPRE Gene_expression Altered Gene Expression (e.g., related to amino acid & lipid metabolism) PPRE->Gene_expression Gene_expression->GLYAT Potential Regulation Cinnamoylglycine Cinnamoylglycine GLYAT->Cinnamoylglycine GLYAT->Cinnamoylglycine synthesis Cinnamic_acid Cinnamic Acid Cinnamic_acid->Cinnamoylglycine Glycine Glycine Glycine->Cinnamoylglycine

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of Cinnamoylglycine-d2 as an Internal Standard in the LC-MS/MS Quantification of Cinnamoylglycine (B32772) in Human Plasma

This document outlines a detailed protocol for the quantitative analysis of cinnamoylglycine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs this compound as a stable isotope-labeled internal standard to ensure accuracy and precision, correcting for variability during sample preparation and analysis.

Introduction

Cinnamoylglycine is a metabolite that can be an important biomarker in various metabolic studies. Accurate and reliable quantification of this analyte in biological matrices is crucial for clinical research and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays.[1] This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a reliable basis for quantification.[1] This application note provides a comprehensive methodology for the robust quantification of cinnamoylglycine in human plasma.

Experimental Protocols

1. Materials and Reagents

  • Cinnamoylglycine (analyte) and this compound (internal standard) reference standards

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • 96-well protein precipitation plates

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of cinnamoylglycine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the cinnamoylglycine primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.

3. Sample Preparation

A protein precipitation method is employed for the extraction of cinnamoylglycine from human plasma.

  • Aliquot 50 µL of human plasma (calibration standards, quality control samples, and unknown samples) into a 96-well plate.

  • Add 10 µL of the internal standard working solution (100 ng/mL of this compound) to each well, except for the blank samples.

  • To precipitate proteins, add 200 µL of cold acetonitrile to each well.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

A standard Liquid Chromatography-Mass Spectrometry system is used for the analysis.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.1-4.0 min: 5% B (re-equilibration)

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cinnamoylglycine: Precursor ion > Product ion (specific m/z to be determined during method development)

      • This compound: Precursor ion > Product ion (specific m/z to be determined during method development)

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Weighting
Cinnamoylglycine1 - 1000>0.9951/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%Bias)
LLOQ1<15%<15%±20%
Low QC3<10%<10%±15%
Mid QC100<10%<10%±15%
High QC800<10%<10%±15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC385-95%90-110%
High QC80088-98%92-108%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma add_is Add 10 µL this compound (IS) plasma->add_is precipitate Add 200 µL Cold Acetonitrile add_is->precipitate vortex Vortex 2 min precipitate->vortex centrifuge Centrifuge @ 4000 rpm, 10 min vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant lc_injection Inject 5 µL onto C18 Column supernatant->lc_injection separation Gradient Elution (Water/ACN with 0.1% FA) lc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Analyte & IS Transitions) ionization->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration report Report Concentration calibration->report G cluster_pathway Rationale for Internal Standard Use cluster_variability Sources of Variability Analyte Cinnamoylglycine SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep LCMS LC-MS/MS Analysis (e.g., Ionization) SamplePrep->LCMS var1 Analyte Loss SamplePrep->var1 Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio var2 Matrix Effects LCMS->var2 Quantification Accurate Quantification Ratio->Quantification

References

Application Notes and Protocols for Cinnamoylglycine-d2 in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cinnamoylglycine-d2 as an internal standard for the accurate quantification of cinnamoylglycine (B32772) in biological matrices using targeted metabolomics. Detailed protocols for sample preparation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis are provided to ensure reliable and reproducible results.

Introduction

Cinnamoylglycine is a glycine (B1666218) conjugate of cinnamic acid and a metabolite found in urine and plasma.[1][2][3][4] Its levels have been associated with gut microbiota activity and can serve as a potential biomarker for colonization resistance during and after antibiotic treatment.[1] Accurate and precise quantification of cinnamoylglycine is crucial for understanding its physiological roles and its potential as a clinical biomarker.

Targeted metabolomics, employing stable isotope-labeled internal standards, is the gold standard for the accurate quantification of small molecules in complex biological samples. This compound, a deuterated analog of cinnamoylglycine, is an ideal internal standard for this purpose. It shares identical chemical and physical properties with the endogenous analyte, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus effectively correcting for matrix effects and variations in instrument response.

Quantitative Data

The use of this compound allows for robust and accurate quantification of cinnamoylglycine. The key mass spectrometry parameters for both the analyte and the internal standard are summarized below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Cinnamoylglycine206.0876.1Positive
This compound208.0978.1Positive

Note: The precursor ion corresponds to the [M+H]+ adduct.

While specific Limit of Detection (LOD) and Limit of Quantification (LOQ) values are method and matrix-dependent, targeted LC-MS/MS assays are capable of achieving high sensitivity, often in the low ng/mL to pg/mL range.

Metabolic Pathway of Cinnamoylglycine

Cinnamoylglycine is formed through the conjugation of cinnamic acid with glycine. Cinnamic acid can be derived from dietary sources or produced from the metabolism of phenylalanine by gut microbiota. This conjugation reaction primarily occurs in the liver and kidneys.

Diet Dietary Polyphenols Cinnamic_Acid Cinnamic Acid Diet->Cinnamic_Acid Phenylalanine Phenylalanine Gut_Microbiota Gut Microbiota Phenylalanine->Gut_Microbiota Gut_Microbiota->Cinnamic_Acid Liver_Kidney Liver / Kidney (Glycine N-acyltransferase) Cinnamic_Acid->Liver_Kidney Glycine Glycine Glycine->Liver_Kidney Cinnamoylglycine Cinnamoylglycine Liver_Kidney->Cinnamoylglycine Excretion Urinary Excretion Cinnamoylglycine->Excretion

Cinnamoylglycine Metabolic Pathway

Experimental Protocols

A typical workflow for the targeted quantification of cinnamoylglycine using this compound involves sample preparation, LC-MS/MS analysis, and data processing.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., cold acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject onto LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MRM Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Targeted Metabolomics Workflow
Protocol 1: Quantification of Cinnamoylglycine in Human Plasma

1. Materials and Reagents

  • Cinnamoylglycine (analytical standard)

  • This compound (internal standard)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Stock and Working Solutions

  • Cinnamoylglycine Stock Solution (1 mg/mL): Accurately weigh and dissolve cinnamoylglycine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Cinnamoylglycine Working Solutions: Prepare a series of dilutions from the stock solution in 50% methanol to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound working solution (100 ng/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Gradient5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsCinnamoylglycine: 206.08 -> 76.1; this compound: 208.09 -> 78.1
Collision EnergyOptimized for the specific instrument
Dwell Time100 ms

5. Data Analysis

  • Integrate the peak areas for both cinnamoylglycine and this compound.

  • Calculate the peak area ratio of cinnamoylglycine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of cinnamoylglycine in the plasma samples from the calibration curve.

Protocol 2: Quantification of Cinnamoylglycine in Human Urine

1. Materials and Reagents

  • Same as for plasma analysis.

  • Human urine.

2. Preparation of Stock and Working Solutions

  • Same as for plasma analysis.

3. Sample Preparation

  • Thaw urine samples on ice and centrifuge at 2,000 x g for 5 minutes to remove sediment.

  • To 50 µL of urine supernatant in a microcentrifuge tube, add 10 µL of the this compound working solution (100 ng/mL).

  • Add 200 µL of 50% methanol.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Same as for plasma analysis.

5. Data Analysis

  • Same as for plasma analysis. Normalize the final concentration to the creatinine (B1669602) concentration of the urine sample.

Conclusion

The use of this compound as an internal standard in targeted metabolomics provides a robust and reliable method for the accurate quantification of cinnamoylglycine in biological matrices. The detailed protocols provided herein serve as a valuable resource for researchers and scientists in various fields, including clinical research, drug development, and microbiome studies.

References

Quantitative Analysis of Cinnamoylglycine-d2 by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoylglycine is a metabolite found in biological systems, and its quantification is of interest in various research areas, including metabolomics and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the precise measurement of small molecules like Cinnamoylglycine in complex biological matrices. The use of a stable isotope-labeled internal standard, such as Cinnamoylglycine-d2, is crucial for accurate quantification as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol for the quantitative analysis of Cinnamoylglycine using this compound as an internal standard by LC-MS/MS.

Experimental Protocols

Sample Preparation: Protein Precipitation

For the analysis of Cinnamoylglycine in biological fluids such as plasma or serum, a protein precipitation step is necessary to remove high-abundance proteins that can interfere with the analysis.

Materials:

  • Biological sample (e.g., plasma, serum)

  • This compound internal standard spiking solution

  • Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Spike the sample with an appropriate amount of this compound internal standard solution. The final concentration of the internal standard should be optimized based on the expected analyte concentration range.

  • Add 300-500 µL of ice-cold ACN or MeOH to the sample. A 3:1 to 5:1 ratio of organic solvent to sample volume is commonly used for efficient protein precipitation.[1]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase starting condition for analysis.

Liquid Chromatography (LC) Method

Due to the polar nature of Cinnamoylglycine, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique. HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which is advantageous for retaining and separating polar analytes.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

LC Parameters:

  • Column: A HILIC column, such as one with an amide or silica-based stationary phase, is recommended. For example, a SeQuant ZIC-HILIC column (250 mm × 4.6 mm i.d., 5 µm) has been used for the separation of similar polar compounds.[2][3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution is typically employed to achieve optimal separation. A representative gradient is as follows:

    • 0-2 min: 95% B

    • 2-10 min: Linear gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 95% B and equilibrate

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 5 - 10 µL

Tandem Mass Spectrometry (MS/MS) Method

The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Positive electrospray ionization (ESI) is generally suitable for the analysis of Cinnamoylglycine.

Instrumentation:

  • Triple Quadrupole Mass Spectrometer with an ESI source

MS/MS Parameters: The specific MRM transitions (precursor ion to product ion) and collision energies need to be optimized for the specific instrument used. The following are predicted and suggested starting points based on the structure of Cinnamoylglycine and general fragmentation patterns. The monoisotopic mass of Cinnamoylglycine is 205.0739 Da.[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

The quantitative data for the LC-MS/MS method is summarized in the tables below.

Table 1: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cinnamoylglycine206.1To be determined empiricallyTo be optimized
This compound208.1To be determined empiricallyTo be optimized

Note: The precursor ion for Cinnamoylglycine is the [M+H]+ adduct. The precursor for this compound assumes the addition of two deuterium (B1214612) atoms to a non-exchangeable position. The product ions and optimal collision energies must be determined by infusing a standard solution of each compound into the mass spectrometer and performing product ion scans at various collision energies.

Table 2: Liquid Chromatography Parameters

ParameterValue
ColumnHILIC Amide/Silica based
Mobile Phase A10 mM Ammonium Formate in Water, pH 3
Mobile Phase BAcetonitrile
GradientAs described in the protocol
Flow Rate0.4 mL/min
Column Temperature35 °C
Injection Volume5 µL

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the LC-MS/MS analysis of Cinnamoylglycine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma) spike Spike with This compound (IS) sample->spike precipitate Protein Precipitation (ACN or MeOH) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation HILIC Separation supernatant->lc_separation Inject ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Figure 1. Experimental workflow for Cinnamoylglycine analysis.

References

Application Note: Quantification of Cinnamoylglycine in Plasma using Cinnamoylglycine-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cinnamoylglycine (B32772) is an acyl glycine (B1666218) that can be found in mammalian blood and is associated with the metabolism of dietary compounds and gut microflora.[1][2] Accurate quantification of cinnamoylglycine in plasma is crucial for metabolomics studies aiming to understand its physiological roles and potential as a biomarker.[1] This application note describes a robust and reproducible method for the quantification of cinnamoylglycine in plasma samples using a stable isotope-labeled internal standard, Cinnamoylglycine-d2, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.[3][4][5][6]

Principle: The method involves the extraction of cinnamoylglycine and the internal standard, this compound, from plasma via protein precipitation.[7][8] Following extraction, the analytes are separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • Plasma samples (stored at -80°C)

  • Cinnamoylglycine analytical standard

  • This compound (Internal Standard - IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Vortex mixer

  • HPLC vials

Standard and Internal Standard Stock Solution Preparation
  • Cinnamoylglycine Stock Solution (1 mg/mL): Accurately weigh and dissolve cinnamoylglycine in methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the cinnamoylglycine stock solution in a 50:50 methanol:water mixture to create calibration standards. Prepare a working solution of the internal standard in the same diluent.

Plasma Sample Preparation
  • Thaw plasma samples on ice.[9]

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10]

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

  • Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.[10]

Data Presentation

Table 1: LC-MS/MS Parameters for Cinnamoylglycine and this compound

ParameterCinnamoylglycineThis compound (IS)
Precursor Ion (m/z) To be determinedTo be determined
Product Ion (m/z) To be determinedTo be determined
Dwell Time (ms) 100100
Collision Energy (eV) To be determinedTo be determined
Cone Voltage (V) To be determinedTo be determined

Note: Specific m/z transitions and optimal voltages/energies need to be determined empirically by infusing the pure compounds into the mass spectrometer.

Table 2: Illustrative Quantitative Performance Data

ParameterValue
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) <10%
Inter-day Precision (%CV) <15%
Recovery (%) 85-105%

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (this compound) plasma->is precip 3. Protein Precipitation (Acetonitrile) is->precip vortex 4. Vortex & Incubate precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant lc 7. LC Separation supernatant->lc ms 8. MS/MS Detection (MRM Mode) lc->ms integration 9. Peak Integration ms->integration ratio 10. Calculate Peak Area Ratio (Analyte/IS) integration->ratio quant 11. Quantification ratio->quant

Caption: Workflow for Cinnamoylglycine analysis in plasma.

LC-MS/MS Method

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[12]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[12]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Mass Spectrometer: Triple Quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

This detailed protocol provides a comprehensive framework for the accurate and precise quantification of cinnamoylglycine in plasma samples, which is essential for advancing research in metabolomics and drug development.

References

Application Notes and Protocols for the Urine Analysis of Cinnamoylglycine with Cinnamoylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoylglycine (B32772) is a metabolite found in urine, formed from the conjugation of cinnamic acid with glycine. Cinnamic acid itself can be derived from dietary sources (e.g., cinnamon, fruits, and vegetables) or from the metabolism of phenylalanine by the gut microbiota. As such, urinary cinnamoylglycine levels can provide insights into gut microbiome function and metabolic processes.[1] Alterations in the levels of cinnamoylglycine have been associated with changes in the gut microbiota due to factors like antibiotic treatment.[1]

This document provides a detailed protocol for the quantitative analysis of cinnamoylglycine in urine using a stable isotope-labeled internal standard, Cinnamoylglycine-d2, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.

Principle of the Method

The method employs a simple "dilute and shoot" sample preparation protocol followed by LC-MS/MS analysis.[2] Urine samples are first diluted with a solution containing the internal standard, this compound. This mixture is then directly injected into the LC-MS/MS system. Separation is achieved on a reversed-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the ratio of the peak area of cinnamoylglycine to that of the internal standard.

Metabolic Pathway of Cinnamoylglycine

Diet Dietary Polyphenols (e.g., Cinnamic Acid) Cinnamic_Acid Cinnamic Acid Diet->Cinnamic_Acid Phenylalanine Phenylalanine Gut_Microbiota Gut Microbiota Phenylalanine->Gut_Microbiota Gut_Microbiota->Cinnamic_Acid Metabolism Liver Liver Cinnamic_Acid->Liver Cinnamoylglycine Cinnamoylglycine Liver->Cinnamoylglycine Conjugation Glycine Glycine Glycine->Liver Urine Excretion in Urine Cinnamoylglycine->Urine

Caption: Metabolic origin of Cinnamoylglycine.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Collection and Centrifugation Dilution Dilution with Internal Standard Solution (this compound) Urine_Sample->Dilution Vortex Vortex Mixing Dilution->Vortex Transfer Transfer to Autosampler Vial Vortex->Transfer Injection Injection into LC-MS/MS System Transfer->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration and Ratio Calculation (Analyte/IS) Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for Cinnamoylglycine analysis.

Materials and Reagents

  • Cinnamoylglycine analytical standard

  • This compound internal standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Microcentrifuge tubes

  • Autosampler vials

Protocols

Standard and Internal Standard Stock Solution Preparation
  • Cinnamoylglycine Stock (1 mg/mL): Accurately weigh 10 mg of cinnamoylglycine and dissolve in 10 mL of 50:50 (v/v) acetonitrile:water.

  • This compound Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of 50:50 (v/v) acetonitrile:water.

    Store stock solutions at -20°C.

Working Standard and Internal Standard Solution Preparation
  • Cinnamoylglycine Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Calibration Standards and Quality Controls

Prepare calibration standards by spiking appropriate amounts of the cinnamoylglycine working standard into a pooled urine matrix. Quality control (QC) samples should be prepared at low, medium, and high concentrations in the same manner.

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.[1]

  • In a clean microcentrifuge tube, add 50 µL of the urine supernatant.

  • Add 450 µL of the Internal Standard Working Solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cinnamoylglycine204.174.025
Cinnamoylglycine204.1130.015
This compound206.174.025
This compound206.1132.015

Note: The MRM transitions and collision energies are predicted and should be optimized for the specific instrument used.

Data Analysis

  • Integrate the chromatographic peaks for cinnamoylglycine and this compound using the instrument's software.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of cinnamoylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A full validation of the method should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) to ensure its reliability for the intended application. Key validation parameters include:

  • Selectivity and Specificity: Assess potential interference from endogenous matrix components.

  • Linearity: Evaluate the range over which the assay is accurate and precise.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple QC levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the urine matrix.

  • Stability: Assess the stability of cinnamoylglycine in urine under various storage and processing conditions.

Example Quantitative Performance

The following table presents hypothetical but typical performance characteristics for a validated LC-MS/MS assay of this nature.

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)± 15%

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of cinnamoylglycine in urine using LC-MS/MS with a deuterated internal standard. The method is simple, robust, and suitable for high-throughput analysis in clinical and research settings. Proper method validation is essential to ensure the generation of high-quality, reliable data for studies investigating the role of gut microbiota and metabolism in health and disease.

References

Application Notes and Protocols: Cinnamoylglycine-d2 for Flux Analysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. Stable isotope tracers are instrumental in these studies, allowing researchers to track the fate of specific atoms through metabolic pathways. Cinnamoylglycine-d2 is a deuterated stable isotope-labeled compound designed for use in flux analysis studies, specifically for investigating the glycine (B1666218) conjugation pathway. This pathway plays a crucial role in the detoxification of a variety of endogenous and xenobiotic compounds. By tracing the incorporation of the deuterium (B1214612) label from this compound, researchers can quantify the flux through this important metabolic route.

Cinnamoylglycine is a metabolite formed by the conjugation of cinnamic acid with glycine. The "-d2" designation indicates that two hydrogen atoms in the glycine portion of the molecule have been replaced with deuterium, a stable isotope of hydrogen. When this compound is introduced into a biological system, its metabolism can be tracked by detecting the presence of the deuterium label in downstream metabolites using mass spectrometry. This allows for the quantification of the rate at which glycine is utilized in the conjugation pathway.[1][2]

Principle of the Method

The use of this compound in flux analysis is based on the principles of stable isotope tracing.[3] The deuterated tracer is introduced into the biological system of interest (e.g., cell culture or animal model). The this compound is then taken up by the cells and participates in metabolic reactions. The glycine-d2 moiety can be released and enter the cellular glycine pool, or the entire molecule can be subjected to further metabolism. By measuring the isotopic enrichment of deuterium in glycine and its subsequent metabolic products, the flux through the glycine conjugation pathway can be determined.[4][5]

Applications

The primary application of this compound is to quantify the flux of the glycine conjugation pathway. This has implications in several areas of research:

  • Drug Metabolism and Toxicology: Many drugs and their metabolites are cleared from the body via glycine conjugation.[6] this compound can be used to study how different drugs or pathological conditions affect the capacity of this detoxification pathway.

  • Inborn Errors of Metabolism: Certain genetic disorders result in the accumulation of organic acids that are detoxified by glycine conjugation. Flux analysis with this compound can help in understanding the pathophysiology of these diseases and in evaluating the efficacy of therapeutic interventions.

  • Gut Microbiome Research: The gut microbiome produces a variety of metabolites, including cinnamic acid, that are subsequently absorbed and metabolized by the host via glycine conjugation.[7] this compound can be used to investigate the interplay between the gut microbiome and host metabolism.

  • Basic Metabolic Research: This tracer can be employed to study the regulation of glycine metabolism and its partitioning between different metabolic fates, such as protein synthesis, one-carbon metabolism, and conjugation reactions.[8]

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies using this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Protocol: Cell Culture
  • Cell Seeding and Growth: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.

  • Preparation of Labeling Medium: Prepare a culture medium containing a known concentration of this compound. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.

  • Tracer Incubation: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium. Incubate the cells for a time course determined by the metabolic pathways of interest. A time-course experiment is recommended to determine the optimal labeling duration.

  • Metabolite Extraction: To quench metabolism rapidly, aspirate the labeling medium and wash the cells quickly with ice-cold saline. Then, add a cold extraction solvent (e.g., 80% methanol) and scrape the cells. Perform the extraction on dry ice to ensure rapid quenching.

  • Sample Preparation for Analysis: Centrifuge the cell extracts to pellet protein and cell debris. The supernatant containing the metabolites can then be dried under a stream of nitrogen or using a vacuum concentrator and reconstituted in a suitable solvent for LC-MS analysis.

In Vivo Protocol: Animal Studies
  • Animal Acclimation: Acclimate animals to the experimental conditions for a sufficient period before the study.

  • Tracer Administration: Administer this compound to the animals. The route of administration (e.g., oral gavage, intravenous injection) and the dosage will depend on the specific research question and animal model.

  • Sample Collection: Collect biological samples (e.g., blood, urine, tissues) at various time points after tracer administration. Process the samples appropriately to stop metabolic activity and store them at -80°C until analysis.

  • Metabolite Extraction: Extract metabolites from the collected samples using appropriate protocols. For example, plasma proteins can be precipitated with a cold organic solvent like acetonitrile (B52724) or methanol. Tissues should be homogenized in a cold extraction solvent.

  • Sample Preparation for Analysis: Process the metabolite extracts as described in the in vitro protocol for LC-MS analysis.

Data Analysis and Presentation

The analysis of samples from stable isotope tracing experiments is typically performed using liquid chromatography-mass spectrometry (LC-MS). The goal is to measure the isotopic enrichment of deuterium in Cinnamoylglycine, glycine, and other relevant metabolites.

Data Correction: The raw mass spectrometry data must be corrected for the natural abundance of stable isotopes.

Flux Calculation: Metabolic flux is calculated based on the rate of incorporation of the deuterium label into the metabolite pool over time. This often requires mathematical modeling of the metabolic network.

Data Presentation: Quantitative data should be summarized in tables for clear comparison between different experimental conditions.

MetaboliteIsotopic Enrichment (M+2) - ControlIsotopic Enrichment (M+2) - TreatmentFold Changep-value
Glycine1.5 ± 0.2%3.8 ± 0.4%2.5<0.01
Serine0.8 ± 0.1%1.2 ± 0.2%1.5<0.05
Hippuric Acid5.2 ± 0.6%2.1 ± 0.3%0.4<0.01

Table 1: Example of quantitative data presentation for a this compound flux analysis experiment. Isotopic enrichment (M+2) refers to the percentage of the metabolite pool containing two deuterium atoms.

Visualizations

Glycine Conjugation Pathway

Glycine_Conjugation_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Xenobiotic Xenobiotic/ Endogenous Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Xenobiotic->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi GLYAT Glycine N-Acyltransferase (GLYAT) Acyl_CoA->GLYAT Acylglycine_d2 Acylglycine-d2 GLYAT->Acylglycine_d2 CoA_SH CoA-SH GLYAT->CoA_SH Glycine_d2 Glycine-d2 Glycine_d2->GLYAT Excretion Acylglycine_d2->Excretion Excretion ATP ATP ATP->Acyl_CoA_Synthetase Cinnamic_Acid Cinnamic Acid Cinnamic_Acid->Xenobiotic e.g. Cinnamoylglycine_d2_source This compound (Tracer) Cinnamoylglycine_d2_source->Glycine_d2 Metabolic Release

Caption: The Glycine Conjugation Pathway.

Experimental Workflow for this compound Flux Analysis

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: In Vitro (Cell Culture) or In Vivo (Animal Model) Tracer_Admin Administer This compound Start->Tracer_Admin Time_Course Time-Course Incubation/Metabolism Tracer_Admin->Time_Course Sample_Collection Sample Collection (Cells, Plasma, Urine, Tissues) Time_Course->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing and Isotopic Enrichment Calculation LC_MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis End End: Biological Interpretation Flux_Analysis->End

Caption: Workflow for Flux Analysis.

References

Application Notes and Protocols for the Analysis of Cinnamoylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoylglycine is a metabolite derived from the interplay between dietary components, gut microbial metabolism, and host conjugation pathways. It is formed from cinnamic acid, a product of phenylalanine metabolism by gut bacteria, which is then absorbed and conjugated with glycine (B1666218) in the liver. The quantification of Cinnamoylglycine in biological matrices such as plasma and urine can provide insights into gut microbiome function and its interaction with the host's metabolic processes.

Cinnamoylglycine-d2 is a stable isotope-labeled internal standard used for the accurate and precise quantification of endogenous Cinnamoylglycine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, thus ensuring high-quality analytical results.

These application notes provide detailed protocols for the preparation of plasma, urine, and cell culture samples for the analysis of Cinnamoylglycine using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize typical concentration ranges of Cinnamoylglycine in human biological matrices. These values are provided as a reference and may vary depending on the population, dietary habits, and analytical methodology.

Table 1: Concentration of Cinnamoylglycine in Human Plasma

AnalyteMatrixConcentration RangeAnalytical Method
CinnamoylglycineHuman Plasma0.01 - 0.5 µMLC-MS/MS

Table 2: Concentration of Cinnamoylglycine in Human Urine

AnalyteMatrixConcentration Range (normalized to creatinine)Analytical Method
CinnamoylglycineHuman Urine1 - 25 µmol/mmol creatinineLC-MS/MS

Metabolic Pathway of Cinnamoylglycine Formation

The formation of Cinnamoylglycine is a multi-step process involving both the gut microbiota and host enzymes. The following diagram illustrates the key steps in this pathway, starting from the dietary amino acid phenylalanine.

cluster_gut Intestinal Lumen cluster_liver Mitochondria of Hepatocyte Phenylalanine Phenylalanine (from diet) Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Phenylalanine Ammonia-Lyase (PAL) or reductive pathway Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA Acyl-CoA Synthetase Cinnamoylglycine Cinnamoylglycine (excreted in urine) Cinnamoyl_CoA->Cinnamoylglycine Gut_Microbiota Gut Microbiota Liver_Hepatocyte Liver Hepatocyte Glycine Glycine Glycine->Cinnamoylglycine Glycine N-Acyltransferase (GLYAT) Sample_Collection Sample Collection (Plasma, Urine, or Cells) Add_IS Addition of This compound Internal Standard Sample_Collection->Add_IS Extraction Metabolite Extraction (Protein Precipitation) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Application Notes and Protocols for Cinnamoylglycine-d2 in Microbiome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoylglycine (B32772) is a metabolite derived from the dietary intake of cinnamic acid, which is found in plants and processed by the gut microbiota. The resulting cinnamic acid is absorbed by the host and conjugated with glycine (B1666218) in the liver.[1][2] Its deuterated isotopologue, cinnamoylglycine-d2, serves as a valuable internal standard for accurate quantification in mass spectrometry-based metabolomics studies. These studies are crucial for understanding the intricate interactions between the gut microbiome and host metabolism. Cinnamoylglycine has emerged as a significant biomarker for a healthy and diverse gut microbiome, playing a role in colonization resistance against pathogens and showing associations with metabolic conditions like type 2 diabetes.[1][3]

Applications in Microbiome Research

This compound is a critical tool for several key research applications:

  • Internal Standard for Quantitative Metabolomics: Due to its structural similarity and distinct mass, this compound is an ideal internal standard for the accurate and precise quantification of endogenous cinnamoylglycine in various biological matrices, including serum, plasma, urine, and fecal extracts. The use of stable isotope-labeled internal standards is essential to correct for variability during sample preparation and analysis.

  • Biomarker for a Healthy Gut Microbiome: Studies have consistently shown that cinnamoylglycine is abundant in individuals with a conventional gut microbiome but is found in minimal concentrations in germ-free mice.[1] Its levels have been positively correlated with gut microbiome alpha diversity.[3] Therefore, quantifying cinnamoylglycine can serve as a non-invasive biomarker to assess the state of the gut microbiome.

  • Investigating Colonization Resistance: The presence of a healthy gut microbiota confers colonization resistance against enteric pathogens like Clostridium difficile. Urinary levels of cinnamoylglycine have been identified as a potential biomarker for intact colonization resistance.[1] Following antibiotic treatment that disrupts the microbiota, cinnamoylglycine levels decrease, and their recovery coincides with the restoration of colonization resistance.[1]

  • Studying Host-Microbe Co-metabolism: The synthesis of cinnamoylglycine is a prime example of host-microbe co-metabolism. Dietary polyphenols are first metabolized by the gut microbiota to produce cinnamic acid, which is then conjugated with glycine by the host.[1][2] Utilizing this compound in tracer studies can help elucidate the kinetics and pathways of this co-metabolic process.

  • Elucidating Disease Mechanisms: Altered levels of cinnamoylglycine have been associated with various conditions. For instance, lower levels are linked to an increased risk of type 2 diabetes, while elevated serum levels are observed in patients with chronic kidney disease.[3][4] Research in these areas can benefit from the accurate measurement of cinnamoylglycine.

  • Modulation of Host Signaling Pathways: Cinnamoylglycine levels are influenced by the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a key regulator of lipid metabolism.[5] This suggests a role for gut microbial metabolites in modulating host metabolic signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data on cinnamoylglycine levels from various research studies.

Table 1: Cinnamoylglycine Levels in Germ-Free vs. Conventional Mice

Sample TypeAnimal ModelCinnamoylglycine LevelFold ChangeReference
SerumMiceAbundant in Conventional, Minimal in Germ-Free-[1]
PlasmaMice17-fold higher in Conventional vs. Germ-Free17

Table 2: Urinary Cinnamoylglycine as a Biomarker for Colonization Resistance

Treatment GroupTime PointUrinary Cinnamoylglycine Concentration (Normalized)P-valueReference
Saline ControlDay 3~1.0-[1]
Piperacillin-TazobactamDay 3< 0.1< 0.001[1]
Piperacillin-TazobactamDay 11~1.0 (recovered)-[1]

Table 3: Effect of PPAR-α Activation on Urinary Cinnamoylglycine Levels

Treatment GroupUrinary Cinnamoylglycine LevelFold ChangeReference
Wild-type mice (untreated)Baseline-[5]
Wild-type mice + Wy-14,643 (PPAR-α agonist)Decreased9-fold decrease[5]
Pparα-null mice (treated and untreated)No significant change-[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (Internal Standard)

This protocol describes a plausible two-step synthesis for this compound, starting from commercially available deuterated precursors.

Step 1: Synthesis of Cinnamic acid-d2

Deuterium (B1214612) can be introduced at the α- and β-positions of cinnamic acid through a tandem hydrogenation-H/D exchange reaction using an atomically dispersed rhodium on TiO2 catalyst with D2O as the deuterium source.[2]

  • Materials: Cinnamic acid, atomically dispersed rhodium on TiO2 catalyst, D2O, reaction vessel.

  • Procedure:

    • Combine cinnamic acid and the rhodium on TiO2 catalyst in a reaction vessel.

    • Add D2O to the mixture.

    • Carry out the reaction under mild conditions (e.g., room temperature and atmospheric pressure) until near-quantitative deuterium incorporation is achieved.[2]

    • Monitor the reaction progress using techniques like NMR spectroscopy to confirm deuteration.

    • Purify the resulting cinnamic acid-d2 using standard chromatographic methods.

Step 2: Conjugation of Cinnamic acid-d2 with Glycine-d2

The deuterated cinnamic acid is then conjugated with glycine-d2 to yield cinnamoylglycine-d4 (or d2 if only glycine is deuterated). Glycine can be deuterated by heating with a catalyst in a deuterium gas atmosphere.[6] The conjugation can be achieved through standard peptide coupling methods.

  • Materials: Cinnamic acid-d2, Glycine-d2, a coupling agent (e.g., DCC/DMAP or HATU), a suitable solvent (e.g., DMF or DCM).

  • Procedure:

    • Dissolve cinnamic acid-d2 in the chosen solvent.

    • Add the coupling agent and an activating agent (if required).

    • Add glycine-d2 to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Protocol 2: Extraction of Metabolites from Cecal Contents for LC-MS Analysis

This protocol is adapted for the extraction of microbial metabolites from mouse cecal contents.

  • Materials: Frozen cecal contents, chilled methanol-chloroform mixture (2:1 v/v), ice-cold deionized water, homogenization beads, centrifuge.

  • Procedure:

    • Weigh approximately 10-50 mg of frozen cecal content.

    • Add the sample to a tube containing homogenization beads and 1 mL of the chilled methanol-chloroform mixture.

    • Homogenize the sample using a bead beater.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

    • Add 300 µL of ice-cold deionized water to the supernatant and vortex thoroughly.

    • Centrifuge to separate the polar (upper aqueous) and non-polar (lower organic) phases.

    • Carefully collect the upper aqueous phase containing the polar metabolites, including cinnamoylglycine.

    • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

Protocol 3: Quantitative Analysis of Cinnamoylglycine by LC-MS/MS

This protocol outlines a general method for the quantification of cinnamoylglycine in biological extracts using a triple quadrupole mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to achieve good separation of cinnamoylglycine from other metabolites.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM):

      • Cinnamoylglycine: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized.

      • This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z).

    • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Quantification:

    • Prepare a calibration curve using known concentrations of a cinnamoylglycine standard.

    • Spike all samples and calibration standards with a fixed concentration of the this compound internal standard.

    • Calculate the ratio of the peak area of cinnamoylglycine to the peak area of this compound.

    • Determine the concentration of cinnamoylglycine in the samples by interpolating from the calibration curve.

Signaling Pathways and Experimental Workflows

Cinnamoylglycine and PPAR-α Signaling Pathway

Cinnamoylglycine levels are inversely correlated with the activation of PPAR-α, a nuclear receptor that is a key regulator of lipid metabolism. Activation of PPAR-α leads to a decrease in cinnamoylglycine levels.[5]

PPAR_alpha_signaling cluster_microbiome Gut Microbiome cluster_host Host Cell (Hepatocyte) Dietary Polyphenols Dietary Polyphenols Cinnamic Acid Cinnamic Acid Dietary Polyphenols->Cinnamic Acid Metabolism Cinnamoylglycine Cinnamoylglycine Cinnamic Acid->Cinnamoylglycine Glycine Conjugation Glycine Glycine Glycine->Cinnamoylglycine PPARa_Agonist PPAR-α Agonist (e.g., Fibrates) PPARa PPAR-α PPARa_Agonist->PPARa Activates PPARa->Cinnamoylglycine Activation leads to decreased levels PPRE PPRE (DNA) PPARa->PPRE Binds as Heterodimer with RXR RXR RXR RXR->PPRE Target_Genes Target Gene Transcription (e.g., CPT1, ACO) PPRE->Target_Genes Induces Lipid_Metabolism Increased Fatty Acid Oxidation Target_Genes->Lipid_Metabolism experimental_workflow Sample_Collection Sample Collection (Feces, Cecal Contents, Serum, Urine) Spiking Spike with This compound (Internal Standard) Sample_Collection->Spiking Extraction Metabolite Extraction Spiking->Extraction LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LCMS_Analysis->Data_Processing Quantification Absolute Quantification (using Calibration Curve) Data_Processing->Quantification Statistical_Analysis Statistical Analysis & Biological Interpretation Quantification->Statistical_Analysis logical_relationship Diet Dietary Polyphenols (e.g., Cinnamic Acid) Microbiome Gut Microbiota Metabolism Diet->Microbiome Host Host Metabolism (Glycine Conjugation) Microbiome->Host Cinnamoylglycine Cinnamoylglycine Production Host->Cinnamoylglycine Biomarker Biomarker for: - Healthy Microbiome - Colonization Resistance - Metabolic Health Cinnamoylglycine->Biomarker

References

Troubleshooting & Optimization

Cinnamoylglycine-d2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Cinnamoylglycine-d2, along with troubleshooting guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions. These recommendations are based on information for the non-deuterated compound and general guidelines for acylglycines and deuterated compounds.

Q2: How should I handle this compound to ensure its stability?

To maintain the integrity of this compound, particularly its isotopic purity, follow these handling best practices:

  • Protection from Light: Store the compound in amber vials or otherwise protected from light to prevent potential photodegradation.[1]

  • Inert Atmosphere: For long-term storage of the solid compound, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1][2][3]

  • Solvent Selection: Use high-purity, anhydrous solvents for preparing solutions. Methanol (B129727) is a commonly used solvent for stock solutions.[1][4] Avoid acidic or basic aqueous solutions which can facilitate hydrogen-deuterium (H-D) exchange.[1]

  • Moisture Prevention: Deuterated compounds can be hygroscopic. Handle under dry conditions to prevent absorption of atmospheric moisture, which can lead to H-D exchange.[2][5]

Q3: What is the expected shelf-life of this compound?

Stability Data Summary

The following tables summarize the known stability information for Cinnamoylglycine and related acylglycines. This data can be used as a guideline for handling this compound.

Table 1: Recommended Storage Conditions

Compound/Sample TypeTemperatureDurationSource
Cinnamoylglycine (Solid)-20°C≥ 4 years[6]
Cinnamoylglycine (Powder)-20°CNot specified[7]
Acylglycines (in Urine)Refrigerated72 hours[8]
Acylglycines (in Urine)Frozen28 days[8]
Acylglycines (in Urine)Refrigerated9 days[9]
Acylglycines (in Urine)Frozen416 days[9]

Table 2: General Handling Guidelines for Deuterated Compounds

ParameterRecommendationRationaleSource(s)
Storage Temperature -20°C for long-term storageMinimizes degradation and H-D exchange[1][4]
Light Exposure Store in amber vials or in the darkPrevents photodegradation[1]
Atmosphere Handle and store under inert gas (e.g., N₂ or Ar)Prevents oxidation and moisture absorption[1][2][3]
Solvent for Stock Solutions Anhydrous methanolGood solubility and common practice[1][4]
pH of Aqueous Solutions Near neutralAvoids acid/base catalyzed H-D exchange[1]

Troubleshooting Guide

Encountering unexpected results in your experiments? This guide addresses common issues related to the stability of this compound.

Issue 1: Loss of signal or lower than expected concentration in analytical runs.

  • Potential Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify that the compound has been stored consistently at the recommended temperature (-20°C).

    • Check if the compound has been exposed to light for extended periods.

    • If working with solutions, assess the age of the solution. Prepare fresh working solutions from a solid stock.

Issue 2: Variability in analytical results between replicates.

  • Potential Cause: Inconsistent handling leading to variable degradation or H-D exchange.

  • Troubleshooting Steps:

    • Ensure consistent and minimal exposure to atmospheric moisture during sample preparation.

    • Use anhydrous solvents for all solution preparations.

    • Standardize the time samples are left at room temperature before analysis.

Issue 3: Evidence of isotopic exchange (e.g., presence of non-deuterated Cinnamoylglycine).

  • Potential Cause: Hydrogen-Deuterium (H-D) exchange with protic solvents or atmospheric moisture.

  • Troubleshooting Steps:

    • Strictly use anhydrous, and where appropriate, deuterated solvents.

    • Minimize the exposure of the compound, both in solid and solution form, to the atmosphere.

    • Avoid acidic or basic conditions that can catalyze H-D exchange.

Experimental Protocols

While a specific, detailed experimental protocol for the stability testing of this compound is not available in the provided search results, a general approach can be outlined based on standard practices for validating the stability of internal standards.

Protocol: General Stability Assessment of this compound in a Biological Matrix

  • Prepare Stock Solution: Dissolve a known amount of this compound in anhydrous methanol to create a concentrated stock solution.

  • Prepare Quality Control (QC) Samples: Spike a biological matrix (e.g., plasma, urine) with the this compound stock solution to achieve a desired working concentration. Prepare multiple replicates.

  • Time Zero (T0) Analysis: Immediately analyze a set of freshly prepared QC samples to establish a baseline concentration or response ratio.

  • Storage: Store the remaining QC samples under various conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).

  • Time Point Analysis: At specified time points (e.g., 24h, 72h, 1 week, 1 month), retrieve a set of QC samples from each storage condition and analyze them.

  • Data Analysis: Compare the results from the stored samples to the T0 samples. A compound is typically considered stable if the mean concentration at a given time point is within ±15% of the T0 concentration.

Visualizations

Potential Degradation Pathway

The primary degradation pathway for Cinnamoylglycine is expected to be hydrolysis of the amide bond, yielding Cinnamic acid and Glycine (B1666218). The deuterated glycine would be released in the case of this compound.

A This compound B Hydrolysis A->B C Cinnamic Acid B->C D Glycine-d2 B->D

Caption: Potential hydrolytic degradation of this compound.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose issues encountered during experiments with this compound.

start Unexpected Experimental Result check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage check_handling Review Handling Procedures (Inert atmosphere, anhydrous solvents) check_storage->check_handling Storage OK prepare_fresh Prepare Fresh Stock and Working Solutions check_storage->prepare_fresh Storage Improper check_handling->prepare_fresh Handling Improper reanalyze Re-analyze Samples check_handling->reanalyze Handling OK prepare_fresh->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Results Consistent contact_support Contact Technical Support reanalyze->contact_support Issue Persists

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Cinnamoylglycine-d2 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cinnamoylglycine-d2.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in an LC-MS assay?

A1: this compound typically serves as a deuterated internal standard (d-IS). Its chemical properties are nearly identical to the endogenous analyte, Cinnamoylglycine. This allows it to be used as an internal reference to correct for variations that may occur during sample preparation, extraction, and instrumental analysis.[1][2] By adding a known amount of the d-IS to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the d-IS's response is used for quantification, which leads to more accurate and precise results.[2]

Q2: What are the ideal characteristics for a deuterated internal standard like this compound?

A2: For reliable quantification, a deuterated internal standard should have high chemical (>99%) and isotopic (≥98%) purity.[2] It is recommended to have between 2 and 10 deuterium (B1214612) atoms to ensure the mass-to-charge ratio (m/z) is sufficiently different from the natural isotopic distribution of the analyte to prevent cross-talk.[1][2] The deuterium labels should be on stable, non-exchangeable positions of the molecule.[2]

Q3: What are "matrix effects" and how can they impact my this compound signal?

A3: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[3] Matrix effects occur when these components co-elute with Cinnamoylglycine and its deuterated internal standard, interfering with the ionization process in the mass spectrometer's source.[3][4] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively affect the accuracy and reproducibility of quantification.[3][4][5]

Q4: What is in-source fragmentation and how might it affect my analysis?

A4: In-source fragmentation is the breakdown of an analyte that occurs in the ion source of the mass spectrometer before mass analysis.[1][6] For this compound, there is a risk that it could lose a deuterium atom in the ion source, which would generate a signal at the mass transition of the unlabeled Cinnamoylglycine.[1] This can lead to an overestimation of the analyte's concentration, particularly at lower levels.[2]

Troubleshooting Guides

Issue 1: Weak or No Signal for this compound

If you are observing a weak signal or a complete absence of the this compound peak, consider the following troubleshooting steps.

Troubleshooting Workflow for Signal Loss

A No / Weak Signal B Check MS Settings A->B C Check LC System A->C D Sample Preparation Issue? A->D E Review MS parameters: - Ionization mode (ESI/APCI) - Polarity (+/-) - Voltages & Temperatures - Gas flows B->E G Check LC flow rate, mobile phase composition, and column integrity. C->G I Prepare fresh standard. Check concentration and dilution. D->I F Infuse standard directly into MS. Signal present? E->F J Signal Restored F->J Yes K Issue likely in MS optics or detector. Requires maintenance. F->K No H Air bubbles in pump? System leaks? G->H H->J No L Issue is with LC delivery. Purge pumps, check for leaks. H->L Yes I->J M Issue likely in sample prep. Re-evaluate protocol. I->M

Caption: A step-by-step guide to diagnosing the cause of a weak or absent this compound signal.

Potential Cause Recommended Action
Incorrect MS Settings Verify that the correct ionization mode (e.g., ESI), polarity (positive/negative), and mass transitions for this compound are programmed in the acquisition method.[7] Check ion source temperatures and gas flows to ensure they are optimal.[8][7]
LC System Malfunction Ensure the LC pump is delivering the mobile phase at the correct flow rate and that there are no leaks in the system.[7][9] Air bubbles in the pump can cause flow to stop, leading to signal loss.[10] Purge the LC system if necessary.[7]
Sample Degradation/Preparation Error Prepare a fresh stock solution of this compound to rule out degradation.[8] Double-check all dilution calculations and ensure the correct concentration was spiked into the samples.
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound.[3][11] Modify chromatographic conditions to better separate it from interfering compounds or improve sample cleanup procedures.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise integration and affect the accuracy of quantification.

Quantitative Impact of Poor Peak Shape
Peak Shape Asymmetry Factor Potential Impact on Quantification
Symmetrical1.0 - 1.2Ideal for accurate integration.
Tailing> 1.2Can lead to underestimation if the integration baseline is cut off prematurely.
Fronting< 0.9Can artificially inflate peak width and affect resolution from nearby peaks.
SplitN/AIndicates a problem with the column or injection; makes accurate integration very difficult.

Troubleshooting Workflow for Peak Shape Issues

A Poor Peak Shape (Tailing, Fronting, Split) B Check Column Health A->B C Injection/Sample Issue A->C D Mobile Phase Mismatch A->D E Column contaminated or voided? Check pressure. B->E G Sample solvent stronger than mobile phase? C->G I pH of mobile phase appropriate for analyte? D->I E->C No F Flush column or replace if necessary. E->F Yes K Peak Shape Improved F->K G->D No H Dilute sample in initial mobile phase. G->H Yes H->K J Adjust mobile phase pH. I->J Yes J->K

Caption: A logical workflow to identify and resolve common causes of poor chromatographic peak shape.

Potential Cause Recommended Action
Column Contamination or Degradation A buildup of contaminants can lead to peak tailing or splitting.[9] Flush the column according to the manufacturer's instructions or replace it if performance does not improve.
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[12] If possible, dilute the sample in the initial mobile phase.[12]
Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the pH is appropriate for the analyte and column chemistry.
Secondary Interactions Peak tailing can sometimes be caused by unwanted interactions between the analyte and active sites on the column. Consider adding a small amount of a competing agent to the mobile phase.
Issue 3: Chromatographic Separation of this compound and Cinnamoylglycine

Ideally, the deuterated internal standard should co-elute perfectly with the unlabeled analyte. However, a slight separation can sometimes occur due to the "isotope effect."

Parameter Potential Impact of Isotope Effect Recommended Action
Retention Time Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.This is often minimal but can be exacerbated by certain chromatographic conditions.
Matrix Effects If separation occurs, the analyte and the d-IS may enter the ion source at different times, exposing them to different co-eluting matrix components. This can lead to differential ion suppression or enhancement, compromising quantification.[2]Modify the LC method to achieve better co-elution. This could involve adjusting the gradient, mobile phase composition, or column temperature.[1][2]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Evaluate Matrix Effects

This experiment helps to identify regions of ion suppression or enhancement throughout a chromatographic run.[2]

  • Preparation: Prepare a solution of this compound in a suitable solvent at a concentration that gives a stable signal.

  • Setup: Using a T-junction, infuse the this compound solution at a constant, low flow rate into the LC flow path after the analytical column but before the mass spectrometer's ion source.

  • Analysis: Inject a blank matrix sample (a sample prepared in the same way as your study samples, but without the analyte or internal standard).

  • Data Review: Monitor the this compound signal throughout the run. Any dips or rises in the baseline indicate regions of ion suppression or enhancement, respectively.

  • Comparison: Compare the retention time of your Cinnamoylglycine analyte with these regions to determine if matrix effects are a likely problem.[2]

Protocol 2: Assessing In-Source Fragmentation of this compound

This protocol helps determine if the deuterated standard is contributing to the signal of the unlabeled analyte.

  • Preparation: Prepare a high-concentration solution of this compound in a clean solvent.

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.

  • Monitor Analyte Transition: In the mass spectrometer settings, monitor the mass transition for the unlabeled Cinnamoylglycine.

  • Data Analysis: If a peak is observed at the retention time of Cinnamoylglycine, it indicates either the presence of an unlabeled impurity in the standard or in-source fragmentation.[1][2] The area of this peak relative to the this compound peak can be used to estimate the contribution.[1]

References

Technical Support Center: Cinnamoylglycine-d2 Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cinnamoylglycine-d2 in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects and ensuring accurate quantification of cinnamoylglycine (B32772) using its deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is cinnamoylglycine and why is it measured in biological samples?

A1: Cinnamoylglycine is a metabolite produced from the dietary intake of cinnamic acid, which is found in cinnamon and other plant-based foods. Gut microbiota metabolize cinnamic acid, which is then absorbed and conjugated with glycine (B1666218) in the liver before being excreted in the urine.[1] Cinnamoylglycine levels in biological fluids like plasma and urine are of interest as they can reflect gut microbiome activity and the metabolism of dietary polyphenols.[1][2]

Q2: What is this compound and why is it used as an internal standard?

A2: this compound is a stable isotope-labeled (deuterated) version of cinnamoylglycine. It is chemically identical to the endogenous analyte but has a higher mass due to the replacement of two hydrogen atoms with deuterium. In quantitative bioanalysis using mass spectrometry, a known amount of the deuterated internal standard is added to each sample. Because it behaves almost identically to the analyte during sample preparation and analysis, it can be used to accurately correct for variations in extraction recovery and matrix effects, leading to more precise and accurate quantification of the endogenous cinnamoylglycine.

Q3: What are matrix effects and how do they affect the analysis of this compound?

A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine).[3] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Even with a deuterated internal standard like this compound, differential matrix effects can occur if the analyte and the internal standard do not co-elute perfectly or are affected differently by the matrix components.[3] Therefore, a thorough evaluation of matrix effects is crucial during method development and validation.

Q4: Which biological matrices are most challenging for cinnamoylglycine analysis?

A4: Both plasma and urine present unique challenges. Plasma is a complex matrix containing high concentrations of proteins and phospholipids, which are known to cause significant ion suppression. Urine can have high salt content and a wide range of endogenous metabolites that can interfere with the analysis. The choice of sample preparation technique is critical to minimize these interferences.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of cinnamoylglycine using this compound as an internal standard.

Issue Potential Cause Troubleshooting Steps
Poor Precision and Accuracy Differential Matrix Effects: The analyte and internal standard are not affected by the matrix in the same way.1. Optimize Chromatography: Ensure perfect co-elution of cinnamoylglycine and this compound. Adjust the gradient or mobile phase composition. 2. Improve Sample Cleanup: Use a more effective sample preparation method (e.g., switch from protein precipitation to SPE or LLE) to remove interfering matrix components.[3] 3. Evaluate Different Lots of Matrix: Assess matrix effects in at least six different lots of the biological matrix to ensure the method is robust.[4]
Cross-talk/Isotopic Contribution: The signal from the analyte is interfering with the signal of the internal standard, or vice-versa.1. Check for Isotopic Purity: Ensure the isotopic purity of the this compound standard is high. 2. Optimize MS/MS Transitions: Select specific and unique precursor-product ion transitions for both the analyte and the internal standard to minimize cross-talk.
Low Signal Intensity (Ion Suppression) High Concentration of Co-eluting Matrix Components: Phospholipids in plasma or salts in urine are common causes of ion suppression.1. Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. Adjust the chromatography to move the analyte peak away from these regions.[3] 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
Inconsistent Internal Standard Response Variable Extraction Recovery: The efficiency of the sample preparation method is not consistent across samples.1. Optimize Extraction Protocol: Ensure the pH and solvent composition are optimal for consistent extraction of both the analyte and the internal standard. 2. Use a Robust Sample Preparation Method: SPE or LLE generally provide more consistent recoveries than protein precipitation.
Degradation of Internal Standard: The deuterated standard may not be stable under the chosen sample preparation or storage conditions.1. Assess Stability: Perform stability studies of this compound in the biological matrix under various conditions (freeze-thaw cycles, benchtop stability, etc.).

Experimental Protocols

Assessment of Matrix Effects

A quantitative assessment of the matrix effect is essential for a reliable bioanalytical method. The matrix factor (MF) should be determined for both the analyte and the internal standard.

Objective: To quantify the extent of ion suppression or enhancement for cinnamoylglycine and this compound in the biological matrix.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix before extraction.

  • Analyze the Samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • MF = Peak Area in Set B / Peak Area in Set A

    • IS-Normalized MF = (Peak Area of Analyte in Set B / Peak Area of IS in Set B) / (Peak Area of Analyte in Set A / Peak Area of IS in Set A)

Data Presentation:

Table 1: Illustrative Matrix Effect Data for Cinnamoylglycine in Human Plasma

AnalyteConcentration (ng/mL)Mean Peak Area (Neat Solution - A)Mean Peak Area (Post-Spiked Plasma - B)Matrix Factor (MF)IS-Normalized MF
Cinnamoylglycine1050,00035,0000.70 (30% Suppression)1.02
This compound50100,00068,0000.68 (32% Suppression)-

Table 2: Illustrative Matrix Effect Data for Cinnamoylglycine in Human Urine

AnalyteConcentration (ng/mL)Mean Peak Area (Neat Solution - A)Mean Peak Area (Post-Spiked Urine - B)Matrix Factor (MF)IS-Normalized MF
Cinnamoylglycine100500,000425,0000.85 (15% Suppression)0.99
This compound5001,000,000860,0000.86 (14% Suppression)-

Note: The data presented in these tables are for illustrative purposes to demonstrate the calculation and presentation of matrix effect results. Actual values will vary depending on the specific experimental conditions.

Sample Preparation Protocols

1. Protein Precipitation (PPT) for Plasma Samples (A quick but less clean method)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing this compound.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Solid-Phase Extraction (SPE) for Plasma and Urine Samples (A cleaner method)

  • Sample Pre-treatment:

    • Plasma: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water.

    • Urine: Centrifuge 500 µL of urine at 5,000 x g for 5 minutes. Dilute 100 µL of the supernatant with 400 µL of water.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Visualizations

metabolic_pathway cluster_host Host Metabolism (Liver) cluster_microbiota Gut Microbiota Metabolism Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid Phenylalanine Ammonia-Lyase Cinnamoyl_CoA Cinnamoyl_CoA Cinnamic_Acid->Cinnamoyl_CoA Acyl-CoA Synthetase Cinnamoylglycine Cinnamoylglycine Cinnamoyl_CoA->Cinnamoylglycine Glycine Glycine Glycine->Cinnamoylglycine Glycine N-acyltransferase experimental_workflow start Biological Sample (Plasma/Urine) add_is Spike with this compound start->add_is sample_prep Sample Preparation add_is->sample_prep ppt Protein Precipitation sample_prep->ppt Option 1 spe Solid-Phase Extraction sample_prep->spe Option 2 lle Liquid-Liquid Extraction sample_prep->lle Option 3 extract Extract ppt->extract spe->extract lle->extract analysis LC-MS/MS Analysis extract->analysis data Data Processing & Quantification analysis->data end Final Concentration data->end troubleshooting_logic start Inaccurate/Imprecise Results check_chrom Check Analyte/IS Co-elution start->check_chrom check_is_response Evaluate IS Response Consistency start->check_is_response optimize_chrom Optimize Chromatography check_chrom->optimize_chrom Poor Co-elution check_matrix_effect Assess Matrix Effect check_is_response->check_matrix_effect Inconsistent improve_cleanup Improve Sample Cleanup check_matrix_effect->improve_cleanup Significant Suppression/ Enhancement optimize_chrom->start Re-evaluate improve_cleanup->start Re-evaluate

References

Technical Support Center: Cinnamoylglycine-d2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Cinnamoylglycine-d2, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Resolving this compound Peak Tailing

Peak tailing is a common chromatographic problem that can affect the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

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Caption: Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Column-Related Issues

Q1: What are the primary causes of peak tailing in HPLC?

A1: Peak tailing is often a result of more than one retention mechanism for the analyte during separation. In reversed-phase chromatography, while the primary retention mechanism is hydrophobic interaction, secondary polar interactions can occur. For silica-based columns, prominent secondary interactions happen between basic analytes and ionized residual silanol (B1196071) groups on the silica (B1680970) surface.[1] Other causes include column voids, blockages, and contamination.

Q2: How does the HPLC column itself contribute to the peak tailing of this compound?

A2: this compound, an N-acyl-alpha amino acid, possesses both acidic (carboxylic acid) and basic (amide) functional groups. The free silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic amide group of the molecule, leading to secondary retention and, consequently, peak tailing.[1][2] This is especially prevalent with older, Type A silica columns which have a higher concentration of acidic silanol groups.[2] Column degradation, leading to voids or a disturbed packing bed, can also cause peak tailing.

Q3: What type of column is recommended to minimize peak tailing for this compound?

A3: To minimize silanol interactions, it is advisable to use modern, high-purity, Type B silica columns that are end-capped.[2] End-capping chemically bonds a less polar group to the residual silanol groups, effectively shielding them from interaction with the analyte.[1] Alternatively, columns with a different stationary phase, such as those with a polar-embedded group or hybrid silica-organic materials, can provide better peak shapes for polar and ionizable compounds like this compound.

Mobile Phase and Method Parameters

Q4: How does the mobile phase pH affect the peak shape of this compound?

A4: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. Cinnamoylglycine has a strongest acidic pKa of 3.9.[3] If the mobile phase pH is close to the pKa of the analyte, the molecule will exist in both its ionized and non-ionized forms, leading to a mixed-mode retention and resulting in a broadened or tailing peak. To ensure a single ionic form and a symmetrical peak, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.

Q5: What is the optimal mobile phase pH for the analysis of this compound?

A5: Given the acidic pKa of 3.9 for Cinnamoylglycine, setting the mobile phase pH below 2.9 or above 4.9 is recommended. For reversed-phase chromatography on a silica-based column, a lower pH (e.g., pH 2.5-3.0) is generally preferred. At this pH, the carboxylic acid group of this compound will be protonated (neutral), and the residual silanol groups on the stationary phase will also be protonated, minimizing secondary interactions and thus reducing peak tailing.[2]

Q6: Can the buffer concentration in the mobile phase impact peak tailing?

A6: Yes, the buffer concentration can influence peak shape. An adequate buffer concentration (typically 10-50 mM) is necessary to maintain a stable pH across the column, especially when the sample is injected in a solvent with a different pH. Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion. For basic compounds, increasing the buffer concentration at a mid-range pH can sometimes help to reduce tailing by masking residual silanol interactions.

System and Hardware Considerations

Q7: How can extra-column volume contribute to peak tailing?

A7: Extra-column volume refers to the volume within the HPLC system outside of the column itself, including the injector, tubing, and detector flow cell. Excessive extra-column volume can lead to band broadening and peak tailing, particularly for early-eluting peaks. To minimize this effect, use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the length of all connections as short as possible.

Q8: What are other hardware-related issues that can cause peak tailing?

A8: Several hardware issues can lead to peak tailing:

  • Partially blocked frits: The inlet or outlet frits of the column can become partially clogged with particulate matter from the sample or the mobile phase, leading to a distorted flow path and peak tailing.

  • Leaking fittings: A leak in the system can cause a loss of pressure and flow rate, resulting in poor peak shape.

  • Improperly seated fittings: A poorly made connection can create a small void, contributing to extra-column volume and peak distortion.

Sample and Injection

Q9: Can the sample itself be the cause of peak tailing?

A9: Yes, several sample-related factors can cause peak tailing:

  • Sample Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to a non-ideal chromatographic process and peak tailing.[4]

  • Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[5] It is always best to dissolve the sample in the initial mobile phase if possible.

  • Sample Matrix Effects: Complex sample matrices can contain components that interact with the stationary phase and affect the chromatography of the analyte of interest.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare Mobile Phases:

  • Initial Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Analysis:

    • Inject a standard solution of this compound and observe the peak shape.

  • Optimization:

    • If tailing persists, prepare additional Mobile Phase A solutions with pH values of 3.0, 3.2, and 5.5, 6.0.

    • Repeat the analysis with each mobile phase to determine the optimal pH for peak symmetry.

Protocol 2: Column Flushing and Regeneration
  • Disconnect the column from the detector.

  • Flush with the following solvents at a low flow rate (e.g., 0.2 mL/min) for at least 30 minutes each:

    • Water (to remove buffers)

    • Isopropanol

    • Hexane (for non-polar contaminants)

    • Isopropanol

    • Water

  • Equilibrate the column with the mobile phase for at least 30 minutes before use.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Mobile Phase pH 3.92.85.5
Tailing Factor 1.81.11.3
Resolution (Rs) 1.92.52.2

Caption: Example data showing the effect of mobile phase pH on the tailing factor and resolution of this compound.

Signaling Pathways and Logical Relationships

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Logical_Relationship cluster_pH_Effect Effect of Mobile Phase pH Analyte This compound (pKa ~ 3.9) pH_equals_pKa pH ≈ pKa (3.9) Analyte->pH_equals_pKa pH_low pH < 2.9 Analyte->pH_low pH_high pH > 4.9 Analyte->pH_high StationaryPhase Silica-based C18 Column (contains residual Si-OH groups) Peak_Tailing Peak Tailing StationaryPhase->Peak_Tailing Secondary interactions with Si-OH MobilePhase Mobile Phase MobilePhase->pH_equals_pKa MobilePhase->pH_low MobilePhase->pH_high Mixed_Ionic_Forms Mixed Ionic Forms (Ionized and Non-ionized) pH_equals_pKa->Mixed_Ionic_Forms Leads to Single_Ionic_Form_1 Single Ionic Form (Protonated COOH) pH_low->Single_Ionic_Form_1 Ensures Single_Ionic_Form_2 Single Ionic Form (Deprotonated COOH) pH_high->Single_Ionic_Form_2 Ensures Mixed_Ionic_Forms->Peak_Tailing Causes Symmetrical_Peak Symmetrical Peak Single_Ionic_Form_1->Symmetrical_Peak Promotes Single_Ionic_Form_2->Symmetrical_Peak Promotes

Caption: Logical relationship between mobile phase pH, analyte ionization, and peak shape.

References

Cinnamoylglycine-d2 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with Cinnamoylglycine-d2. Below, you will find troubleshooting guides and frequently asked questions to facilitate the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] For the non-deuterated analog, Cinnamoylglycine, experimental data shows solubility in DMSO at 25 mg/mL, in Dimethylformamide (DMF) at 15 mg/mL, and in Ethanol (B145695) at 1 mg/mL.[2] The predicted water solubility for the non-deuterated form is 0.24 g/L.[3][4] It is important to note that deuteration can slightly alter the physicochemical properties of a compound, potentially affecting its solubility.[5] Therefore, the solubility of this compound may vary slightly from its non-deuterated counterpart.

Q2: I am having trouble dissolving this compound. What are the initial steps I should take?

A2: If you are encountering solubility issues, we recommend the following initial steps:

  • Verify the solvent: Ensure you are using a recommended solvent such as DMSO.

  • Use fresh, anhydrous solvent: Hygroscopic solvents like DMSO can absorb moisture, which may impact solubility.[6] Using a fresh, unopened bottle or a properly stored anhydrous solvent is recommended.

  • Apply gentle heating: Gently warming the solution (e.g., in a 37°C water bath) can help increase the dissolution rate.

  • Sonication: Using a bath sonicator for a short period can aid in breaking up solid particles and enhance dissolution.

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: While DMSO is a recommended solvent, other polar organic solvents may also be suitable. Based on the solubility of the non-deuterated form, DMF and, to a lesser extent, ethanol could be considered. However, the solubility in these solvents will likely be lower than in DMSO.[2] We recommend performing a small-scale solubility test before preparing a larger stock solution. For aqueous solutions, the solubility is expected to be low.

Q4: How does deuteration affect the solubility of this compound compared to Cinnamoylglycine?

A4: The replacement of hydrogen with deuterium (B1214612) can lead to subtle changes in a molecule's physicochemical properties, including solubility. This is due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond.[7] While the effect on solubility is not always predictable, some studies have shown that deuteration can increase the solubility of a compound.[5] However, it is best to experimentally determine the solubility in your specific solvent system.

Solubility Data

The following table summarizes the available and predicted solubility data for this compound and its non-deuterated analog.

CompoundSolventSolubilitySource
This compound DMSO10 mM[1]
Cinnamoylglycine DMSO25 mg/mL[2]
DMF15 mg/mL[2]
Ethanol1 mg/mL[2]
WaterPredicted: 0.24 g/L[3][4]

Troubleshooting Guide for Solubility Issues

If you are experiencing persistent solubility problems with this compound, please follow this step-by-step troubleshooting guide.

G Troubleshooting Workflow for this compound Solubility A Start: Solubility Issue Encountered B Is the correct solvent (e.g., DMSO) being used? A->B C Use recommended solvent (DMSO). B->C No D Is the solvent fresh and anhydrous? B->D Yes C->D E Use a new, unopened bottle of anhydrous solvent. D->E No F Have you tried gentle heating (e.g., 37°C)? D->F Yes E->F G Warm the solution gently in a water bath. F->G No H Have you tried sonication? F->H Yes G->H I Sonicate the solution in a bath sonicator. H->I No J Consider preparing a more dilute solution. H->J Yes I->J K Perform a small-scale solubility test with alternative solvents (e.g., DMF). J->K Still issues L Issue Resolved J->L Successful K->L Successful M Contact Technical Support K->M Unsuccessful

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a solvent of choice.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, ethanol, water, buffer)

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

  • Thermostatic shaker or water bath

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.

    • Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C or 37°C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant without disturbing the solid.

    • Centrifuge the collected supernatant at high speed to remove any remaining suspended particles.

  • Quantification:

    • Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of dissolved this compound.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mM based on the measured concentration and the dilution factor.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors as depicted in the diagram below.

G Factors Influencing this compound Solubility Solubility This compound Solubility Temperature Temperature Temperature->Solubility Affects dissolution rate and equilibrium Solvent Solvent Properties Solvent->Solubility Polarity and hydrogen bonding capacity pH pH of Solution pH->Solubility Affects ionization state Purity Compound Purity Purity->Solubility Impurities can enhance or reduce solubility Deuteration Isotopic Labeling (Deuteration) Deuteration->Solubility Can alter physicochemical properties

Caption: Key factors that can influence the solubility of this compound.

References

Preventing isotopic exchange in Cinnamoylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange in Cinnamoylglycine-d2. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical reaction where a deuterium (B1214612) atom (D) in your this compound molecule is replaced by a hydrogen atom (H) from the surrounding environment, or vice-versa. This is a significant concern because it can lead to inaccurate experimental results, particularly in quantitative analyses using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The loss of the deuterium label compromises the integrity of the isotopic standard.

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: The susceptibility of a deuterium atom to exchange depends on its location on the molecule.

  • Highly Labile: Deuterium on the carboxylic acid (-COOD) and amide (-NHD) groups are extremely prone to rapid exchange with protons from any protic solvent (e.g., water, methanol).[1]

  • Moderately Labile: Deuterium atoms on the carbon alpha to the glycine (B1666218) carbonyl group (-ND-CDH-COOH) can exchange under acidic or basic conditions through a process called enolization.[2][3]

  • Generally Stable: Deuterium atoms on the aromatic ring or the vinyl group are typically stable and not prone to exchange under standard analytical conditions.

Q3: Can my choice of solvent cause isotopic exchange?

A3: Absolutely. Protic solvents, which contain exchangeable protons (like water, methanol, ethanol), will readily facilitate the exchange of labile deuterium atoms.[1] For analyses where the integrity of the deuterium label is critical, using aprotic deuterated solvents such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) is recommended.[4][5]

Q4: How does pH affect the stability of the deuterium label?

A4: The pH of your solution is a critical factor. The rate of hydrogen-deuterium exchange is minimized at a slightly acidic pH, typically around 2.5.[6][7] Both strongly acidic and, particularly, basic conditions can catalyze and accelerate the exchange of moderately labile alpha-deuterons.[2][8]

Q5: Will temperature impact isotopic exchange?

A5: Yes, higher temperatures increase the rate of isotopic exchange. To preserve the deuterium label, it is crucial to maintain low temperatures during sample preparation, storage, and analysis.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Loss of deuterium signal in NMR. Use of a protic deuterated solvent (e.g., D₂O, CD₃OD).Switch to an aprotic deuterated solvent like CDCl₃ or DMSO-d₆ if sample solubility allows.[4] If a protic solvent is necessary, acquire the spectrum immediately after preparation at a low temperature.
Inaccurate quantification in LC-MS analysis (lower than expected m/z). Back-exchange of deuterium for hydrogen during chromatography. This happens when using standard aqueous mobile phases (H₂O).[7][9]Maintain the mobile phase at a low pH (around 2.5, using formic acid is common) and keep the entire LC system, including the autosampler and column, chilled (e.g., 0-4°C).[6][7] Minimize the time the sample spends in the aqueous mobile phase.
Gradual loss of isotopic purity during sample storage. Storage in a protic solvent or exposure to atmospheric moisture.Store the sample as a dry, solid powder in a desiccator. If in solution, use an aprotic solvent and seal the container tightly. For long-term storage, keep at low temperatures (-20°C or -80°C).
Variability in results between different sample preparations. Inconsistent pH, temperature, or timing during sample handling.Develop and adhere to a strict Standard Operating Procedure (SOP). Ensure all buffers are pre-chilled and their pH is verified before use. Standardize all incubation and waiting times.[6]

Experimental Protocols

Protocol 1: Minimizing Exchange During LC-MS Analysis

This protocol is designed to minimize the back-exchange of deuterium during reverse-phase liquid chromatography-mass spectrometry analysis.

  • Mobile Phase Preparation:

    • Prepare aqueous mobile phase (Solvent A) with 0.1% formic acid, adjusted to a final pH of approximately 2.5.

    • Use a volatile organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) as Solvent B.

    • Degas all solvents thoroughly.

  • System Preparation:

    • Pre-chill the autosampler to 4°C or lower.

    • If available, use a column chiller and set it to a low temperature (e.g., 4°C).

    • Equilibrate the entire LC system with the chilled mobile phases.

  • Sample Preparation:

    • Dissolve this compound in an appropriate aprotic solvent at the highest possible concentration.

    • If a dilution in an aqueous buffer is necessary, use a buffer pre-chilled to 0°C and at a pH of 2.5.

    • Perform the dilution immediately before placing the vial in the chilled autosampler.

  • Analysis:

    • Inject the sample and run the chromatographic gradient.

    • Minimize the analysis time where possible to reduce the sample's exposure to the aqueous mobile phase.[7]

Protocol 2: Sample Preparation for NMR Spectroscopy

This protocol aims to preserve the deuterium label during NMR sample preparation.

  • Solvent Selection:

    • Choose a high-purity, aprotic deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, CDCl₃).[4][10]

    • Ensure the solvent is dry and has been stored under an inert atmosphere.

  • Sample Preparation:

    • Dry the this compound sample under high vacuum to remove any residual moisture.

    • In a dry environment (e.g., a glove box or under a stream of inert gas), dissolve the dried sample in the selected aprotic deuterated solvent.

    • Transfer the solution to a clean, dry NMR tube.

    • Cap the NMR tube securely to prevent moisture ingress.

  • Analysis:

    • Acquire the NMR spectrum as soon as possible after preparation.

    • If delays are expected, store the prepared NMR tube at a low temperature.

Visualizations

Isotopic_Exchange_Pathway cluster_molecule This compound cluster_environment Protic Environment Molecule_D R-D (Deuterated Compound) Exchanged_Molecule_H R-H (Exchanged Compound) Molecule_D->Exchanged_Molecule_H Exchange Reaction Solvent_H X-H (e.g., H2O, ROH) Solvent_H->Exchanged_Molecule_H Catalyst Catalyst (Acid/Base, Heat) Catalyst->Exchanged_Molecule_H Accelerates

Caption: The process of isotopic exchange where deuterium (D) is replaced by hydrogen (H).

Troubleshooting_Workflow Start Problem: Loss of Deuterium Label Check_Solvent Is the solvent protic? (e.g., H2O, MeOH) Start->Check_Solvent Check_pH Is the pH far from 2.5? Check_Solvent->Check_pH No Sol_Aprotic Solution: Use aprotic solvent (CDCl3, DMSO-d6) Check_Solvent->Sol_Aprotic Yes Check_Temp Is the temperature elevated? Check_pH->Check_Temp No Sol_pH Solution: Adjust pH to ~2.5 Check_pH->Sol_pH Yes Sol_Temp Solution: Lower temperature (e.g., 0-4°C) Check_Temp->Sol_Temp Yes End Problem Resolved Check_Temp->End No Sol_Aprotic->End Sol_pH->End Sol_Temp->End

Caption: A logical workflow for troubleshooting the loss of a deuterium label.

References

Technical Support Center: Cinnamoylglycine-d2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the analysis of Cinnamoylglycine-d2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a deuterated form of Cinnamoylglycine, which is a metabolite of trans-cinnamic acid. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are commonly used as internal standards. Because they are chemically almost identical to the non-deuterated (endogenous) analyte, they behave similarly during sample preparation and analysis, allowing for more accurate quantification of the target compound.

Q2: What are the most common sources of contamination in this compound analysis?

A2: Contamination in this compound analysis can arise from several sources:

  • Synthesis of the standard: Impurities can be introduced during the chemical synthesis of this compound. These may include unreacted starting materials (cinnamic acid and glycine-d2), byproducts of the coupling reaction, or residual solvents.

  • The analytical method: Contaminants can be introduced from solvents, reagents, vials, and the LC-MS system itself. Plasticizers and other leachable compounds are common culprits.

  • The biological matrix: When analyzing biological samples (e.g., plasma, urine), endogenous compounds with similar structures or properties to Cinnamoylglycine can interfere with the analysis.

  • Isotopic impurities: The deuterated standard itself may contain a small percentage of the unlabeled Cinnamoylglycine.

Q3: What is isotopic exchange and how can it affect my results?

A3: Isotopic exchange is a phenomenon where deuterium (B1214612) atoms on your this compound internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix). This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the non-deuterated analyte, resulting in inaccurate quantification. The amide proton in Cinnamoylglycine is susceptible to exchange, especially under certain pH and temperature conditions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Recommended Action
Synthetic Impurities Analyze a neat solution of the this compound standard. Review the certificate of analysis for reported impurities.If significant impurities are present, consider purifying the standard or obtaining it from a different supplier.
Matrix Interferences Analyze a blank matrix sample (a sample of the same biological fluid without the analyte or internal standard). Compare the chromatogram to your sample chromatogram to identify endogenous peaks.Optimize the chromatographic method to separate the interfering peaks from your analyte and internal standard. Consider a more selective sample preparation technique like solid-phase extraction (SPE).
System Contamination Run a solvent blank (injecting only the mobile phase). If peaks are still present, systematically clean the injector, column, and mass spectrometer source.Use high-purity solvents and reagents (LC-MS grade). Regularly clean and maintain your LC-MS system according to the manufacturer's recommendations.
Co-eluting Acylglycines Other acylglycines present in biological samples can have similar retention times and fragmentation patterns.Develop a highly selective MRM (Multiple Reaction Monitoring) method with specific transitions for Cinnamoylglycine. Fine-tune the chromatography to achieve baseline separation of known interfering acylglycines.
Issue 2: Inaccurate or Inconsistent Quantification

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Recommended Action
Isotopic Exchange Investigate the stability of the deuterated internal standard in your sample matrix and analytical solutions over time and at different temperatures. The amide proton in Cinnamoylglycine is susceptible to exchange.Prepare samples fresh and keep them at a low temperature. Avoid extreme pH conditions in your sample preparation and mobile phases. If exchange is persistent, consider a standard with deuterium labels on the more stable cinnamoyl group.
Matrix Effects Infuse a constant concentration of Cinnamoylglycine and this compound post-column while injecting an extracted blank matrix sample. A dip or rise in the signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.Optimize sample preparation to remove interfering matrix components (e.g., use SPE). Adjust the chromatography to move the analyte to a region with less matrix effect. Use a calibration curve prepared in the same matrix as your samples.
In-source Fragmentation Analyze a pure standard of Cinnamoylglycine and observe the mass spectrum for fragments that correspond to the mass of your analyte or internal standard.Optimize the electrospray ionization (ESI) source parameters, particularly the cone voltage or fragmentor voltage, to minimize in-source fragmentation.
Impurity in Internal Standard Check the isotopic purity of your this compound standard as specified by the manufacturer. The presence of unlabeled Cinnamoylglycine will lead to an overestimation of the analyte.Use an internal standard with high isotopic purity (ideally >98%). Account for the contribution of the unlabeled analyte in the internal standard during data processing if necessary.

Experimental Protocols

Key Experiment: Assessment of Potential Contaminants

Objective: To systematically identify the source of unexpected peaks or interferences in the this compound analysis.

Methodology:

  • Blank Solvent Injection:

    • Inject a sample of the mobile phase that will be used for the analysis.

    • Purpose: To identify any contaminants originating from the LC-MS system or solvents.

  • Neat Internal Standard Analysis:

    • Prepare a solution of this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile).

    • Analyze this solution to identify any impurities from the synthesis of the standard.

  • Blank Matrix Analysis:

    • Process a sample of the biological matrix (e.g., plasma, urine) without adding the analyte or internal standard, using your established sample preparation protocol.

    • Purpose: To identify any endogenous compounds from the matrix that may interfere with the analysis.

  • Matrix Spiked with Internal Standard:

    • Spike the blank matrix with a known concentration of this compound and process it through your sample preparation method.

    • Purpose: To assess the recovery of the internal standard and to observe any interactions with the matrix that might lead to degradation or adduct formation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Data Evaluation blank_solvent Solvent Blank lcms LC-MS/MS System blank_solvent->lcms neat_is Neat IS Solution neat_is->lcms blank_matrix Blank Matrix blank_matrix->lcms spiked_matrix Spiked Matrix spiked_matrix->lcms system_peaks Identify System Contaminants lcms->system_peaks from Solvent Blank is_impurities Identify IS Impurities lcms->is_impurities from Neat IS matrix_interferences Identify Matrix Interferences lcms->matrix_interferences from Blank Matrix recovery_assessment Assess IS Recovery lcms->recovery_assessment from Spiked Matrix

Caption: Experimental workflow for identifying sources of contamination.

troubleshooting_logic start Inaccurate Results check_is Check IS Response start->check_is is_stable IS response stable? check_is->is_stable check_cal Check Calibration Curve cal_linear Calibration curve linear? check_cal->cal_linear check_matrix Investigate Matrix Effects matrix_effect Matrix effect present? check_matrix->matrix_effect is_stable->check_cal Yes isotopic_exchange Potential Isotopic Exchange is_stable->isotopic_exchange No degradation Potential IS Degradation is_stable->degradation No cal_linear->check_matrix Yes is_impurity Check IS Purity cal_linear->is_impurity No optimize_chrom Optimize Chromatography matrix_effect->optimize_chrom Yes optimize_prep Optimize Sample Prep matrix_effect->optimize_prep Yes end Accurate Quantification matrix_effect->end No optimize_chrom->end optimize_prep->end

Caption: Logical workflow for troubleshooting inaccurate quantification.

Technical Support Center: Cinnamoylglycine-d2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Cinnamoylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is Cinnamoylglycine and why is its quantification important?

Cinnamoylglycine is an acylglycine, a type of metabolite formed from the conjugation of cinnamic acid and glycine (B1666218). The quantification of specific acylglycines is crucial in metabolomics and clinical research as they can serve as biomarkers for various metabolic disorders.

Q2: What is the role of this compound in the quantification process?

This compound is a deuterated stable isotope-labeled internal standard (SIL-IS). It is chemically identical to the analyte of interest (Cinnamoylglycine) but has a slightly higher mass due to the replacement of two hydrogen atoms with deuterium. Using a SIL-IS is the gold standard in quantitative mass spectrometry as it allows for the correction of variability that can occur during sample preparation, chromatography, and ionization, leading to more accurate and precise results.

Q3: What are the most common issues encountered when quantifying this compound?

Common issues include:

  • Poor Peak Shape: Tailing or fronting of chromatographic peaks can affect integration and reproducibility.

  • High Variability in Results: Inconsistent results between injections or samples can point to issues with sample preparation, instrument stability, or the internal standard.

  • Low Signal Intensity: A weak signal for the analyte or internal standard can compromise the limit of quantification.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems in this compound quantification.

Issue 1: Poor Chromatographic Peak Shape
Potential Cause Troubleshooting Steps
Column Overload 1. Reduce the injection volume. 2. Dilute the sample.
Inappropriate Mobile Phase 1. Ensure the pH of the mobile phase is appropriate for the analyte's pKa. 2. Check for proper mixing and degassing of the mobile phases.
Column Contamination or Degradation 1. Wash the column with a strong solvent. 2. If the problem persists, replace the analytical column.
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Issue 2: High Variability and Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review the sample preparation protocol for consistency in pipetting, vortexing, and centrifugation times. 2. Ensure complete protein precipitation.
Internal Standard Issues 1. Verify the concentration and stability of the this compound stock solution. 2. Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration.
Instrument Instability 1. Check for fluctuations in pump pressure and temperature. 2. Perform a system suitability test to ensure the instrument is performing within specifications.
Carryover 1. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Optimize the needle wash method.
Issue 3: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Steps
Suboptimal Mass Spectrometer Parameters 1. Optimize the MRM transitions (precursor and product ions) for both Cinnamoylglycine and this compound. 2. Optimize the collision energy and other compound-dependent parameters.
Inefficient Ionization 1. Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). 2. Ensure the mobile phase composition is conducive to efficient ionization (e.g., appropriate pH and organic content).
Sample Degradation 1. Investigate the stability of Cinnamoylglycine in the sample matrix and during the preparation process.[1][2][3][4] 2. Keep samples on ice or at 4°C during preparation and analysis.
Matrix Effects (Ion Suppression) 1. Dilute the sample to reduce the concentration of interfering matrix components. 2. Improve sample cleanup to remove interfering substances.

Experimental Protocols

Detailed LC-MS/MS Method for Cinnamoylglycine Quantification

This protocol provides a starting point for method development and may require optimization for your specific instrumentation and sample type.

1. Sample Preparation (Human Plasma)

A protein precipitation method is commonly used for the extraction of acylglycines from plasma.[5]

  • Materials:

    • Human plasma samples

    • This compound internal standard working solution (in acetonitrile)

    • Ice-cold acetonitrile (B52724)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw plasma samples on ice.

    • In a clean microcentrifuge tube, add 50 µL of plasma.

    • Add 200 µL of ice-cold acetonitrile containing the this compound internal standard.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Parameters

Parameter Recommendation
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The most common fragmentation for acylglycines involves the neutral loss of the glycine moiety. The exact m/z values should be determined by infusing a standard solution of Cinnamoylglycine and this compound into the mass spectrometer.

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
CinnamoylglycineTo be determined (Expected [M+H]⁺)To be determined (Expected loss of glycine)To be optimized
This compoundTo be determined (Expected [M+H]⁺)To be determined (Expected loss of glycine)To be optimized

Note: The collision energy will need to be optimized for your specific instrument to achieve the best signal intensity for each transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound in Acetonitrile plasma->add_is precipitate Protein Precipitation (Vortex & Centrifuge) add_is->precipitate supernatant Collect Supernatant precipitate->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_variability High Variability cluster_signal Low Signal start Problem with Quantification peak_shape Poor Peak Shape? start->peak_shape check_column Check Column & Mobile Phase peak_shape->check_column Yes high_variability High Variability? peak_shape->high_variability No check_sample_solvent Check Sample Solvent check_column->check_sample_solvent check_sample_prep Review Sample Prep high_variability->check_sample_prep Yes low_signal Low Signal Intensity? high_variability->low_signal No check_is Verify Internal Standard check_sample_prep->check_is check_instrument Check Instrument Stability check_is->check_instrument optimize_ms Optimize MS Parameters low_signal->optimize_ms Yes check_ionization Check Ionization Source optimize_ms->check_ionization investigate_stability Investigate Stability check_ionization->investigate_stability

Caption: Troubleshooting decision tree for quantification issues.

References

Linearity issues with Cinnamoylglycine-d2 calibration curve

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cinnamoylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantitative analysis of Cinnamoylglycine using its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linearity in my this compound calibration curve?

Non-linearity in calibration curves, particularly in LC-MS applications, can stem from several factors. The most common causes include:

  • Matrix Effects: Components in the biological sample (e.g., plasma, urine) can co-elute with Cinnamoylglycine and this compound, leading to ion suppression or enhancement in the mass spectrometer. This can disproportionately affect the analyte and the internal standard, causing a non-linear response.[1][2][3]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a loss of linearity.[2][4]

  • Ionization Saturation: Similar to detector saturation, the ionization source can become saturated at high analyte concentrations, limiting the number of ions produced and causing a non-linear response.[2][4]

  • Issues with the Internal Standard: Problems such as isotopic instability, impurities, or slight differences in chromatographic behavior between Cinnamoylglycine and this compound can lead to inadequate correction and non-linearity.[5][6]

  • Inappropriate Regression Model: Using a linear regression model for an inherently non-linear system will result in a poor fit. In some cases, a quadratic or weighted regression model may be more appropriate.[2][7]

Q2: What is an acceptable R-squared (R²) value for my calibration curve?

While an R² value greater than 0.99 is often considered a good starting point, it should not be the sole indicator of a valid calibration curve.[8][9][10][11] It is crucial to also assess the accuracy of the back-calculated concentrations of your calibrants. Regulatory guidelines often state that the back-calculated concentrations should be within ±15% of the nominal value (and ±20% for the Lower Limit of Quantification, LLOQ).[12][13] Visual inspection of the curve and its residual plot is also essential to identify any systematic deviations.

Q3: How can I minimize matrix effects?

Minimizing matrix effects is critical for achieving a linear and accurate calibration curve. Strategies include:

  • Effective Sample Preparation: Employing robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce interfering matrix components.[14][15]

  • Chromatographic Separation: Optimizing the chromatographic method to separate Cinnamoylglycine from co-eluting matrix components can mitigate ion suppression or enhancement.[1]

  • Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples helps to ensure that the analyte and internal standard experience similar matrix effects in both calibrants and samples.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5]

Troubleshooting Guide: Linearity Issues

This guide provides a systematic approach to troubleshooting non-linear calibration curves for this compound.

Symptom Potential Cause Troubleshooting Steps
Poor R² value (<0.99) Inconsistent sample preparation, pipetting errors, or instrumental instability.1. Review sample preparation and pipetting techniques for consistency. 2. Ensure the LC-MS system is properly calibrated and stabilized.[16] 3. Re-prepare and re-inject calibration standards.
Curve plateaus at high concentrations Detector or ionization source saturation.1. Extend the calibration curve with lower concentration points. 2. Dilute samples that fall in the non-linear range of the curve. 3. If possible, adjust MS parameters to reduce sensitivity.[4]
"S"-shaped or non-linear curve Matrix effects or inappropriate regression model.1. Implement strategies to minimize matrix effects (see Q3 in FAQs). 2. Evaluate different regression models, such as weighted linear regression (e.g., 1/x or 1/x²) or a quadratic model.[2][7]
Inconsistent analyte-to-internal standard area ratios Issues with the internal standard (e.g., degradation, incorrect concentration).1. Verify the concentration and stability of the this compound stock solution. 2. Ensure consistent addition of the internal standard to all samples and calibrators.[17]
High variability at the low end of the curve Poor signal-to-noise at the LLOQ, contamination.1. Optimize MS parameters for better sensitivity. 2. Check for and eliminate sources of contamination in the system. 3. Ensure the LLOQ is appropriate for the assay's sensitivity.

Experimental Protocol: Generating a Reliable Calibration Curve

This protocol outlines the key steps for constructing a robust calibration curve for the quantification of Cinnamoylglycine using this compound as an internal standard.

1. Preparation of Stock Solutions:

  • Prepare a primary stock solution of Cinnamoylglycine and this compound in a suitable solvent (e.g., methanol, DMSO).
  • From the primary stocks, prepare a series of working standard solutions of Cinnamoylglycine at different concentrations.
  • Prepare a working internal standard solution of this compound at a single, consistent concentration.

2. Preparation of Calibration Standards:

  • Prepare a set of at least 6-8 non-zero calibration standards by spiking a known volume of the Cinnamoylglycine working standard solutions into the same biological matrix as the samples (e.g., blank plasma).[18]
  • Add a consistent volume of the this compound working internal standard solution to each calibration standard.
  • Also prepare a blank sample (matrix only) and a zero sample (matrix with internal standard only).[18]

3. Sample Preparation:

  • Perform sample extraction using a validated method (e.g., protein precipitation, LLE, or SPE) to remove interfering matrix components.[14][15]

4. LC-MS/MS Analysis:

  • Analyze the prepared calibration standards using a validated LC-MS/MS method.
  • Ensure chromatographic conditions are optimized to achieve good peak shape and separation from matrix interferences.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (Cinnamoylglycine / this compound) against the nominal concentration of Cinnamoylglycine.
  • Select an appropriate regression model (e.g., linear, weighted linear, or quadratic) based on the data.[2]
  • Evaluate the curve based on the R² value and the back-calculated accuracy of the calibrants. The back-calculated concentrations should be within ±15% of the nominal values (±20% for the LLOQ).[12][13]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_actions Troubleshooting Actions cluster_end Resolution start Non-Linear Calibration Curve check_r2 R² < 0.99? start->check_r2 check_high_conc Plateau at High Concentrations? check_r2->check_high_conc No reprep Review Prep Protocol & Re-run check_r2->reprep Yes check_shape Irregular Curve Shape? check_high_conc->check_shape No dilute Dilute High Conc. Samples & Standards check_high_conc->dilute Yes matrix_effects Investigate Matrix Effects check_shape->matrix_effects Yes end Linear & Accurate Curve check_shape->end No reprep->end dilute->end regression Evaluate Regression Model matrix_effects->regression regression->end

Caption: A troubleshooting workflow for addressing linearity issues.

Cinnamoylglycine_Metabolism cluster_ingestion Dietary Intake / Gut Microbiota cluster_liver Hepatic Metabolism cluster_excretion Excretion phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid Gut Microbiota Metabolism cinnamoylglycine Cinnamoylglycine cinnamic_acid->cinnamoylglycine Glycine (B1666218) Conjugation glycine Glycine glycine->cinnamoylglycine excretion Urinary Excretion cinnamoylglycine->excretion

Caption: Simplified metabolic pathway of Cinnamoylglycine.[19][20]

References

Validation & Comparative

A Head-to-Head Comparison: Cinnamoylglycine-d2 vs. 13C-Cinnamoylglycine as Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for mass spectrometry-based assays.

In the precise world of quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that can significantly impact the accuracy and reliability of experimental results. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, deuterium (B1214612) (²H or d) and carbon-13 (¹³C) labeled compounds are the most common. This guide provides a direct comparison of Cinnamoylglycine-d2 and ¹³C-Cinnamoylglycine, offering supporting experimental data and detailed protocols to inform your selection process.

While deuterium-labeled standards are more frequently used due to lower cost and wider availability, ¹³C-labeled standards are often considered superior for many applications.[1] The fundamental difference lies in the potential for isotopic effects with deuterium labeling, which can, in some cases, compromise data quality.

Performance Comparison: A Data-Driven Overview

To illustrate the practical differences between this compound and ¹³C-Cinnamoylglycine, we present a summary of expected performance characteristics based on well-documented isotopic effects. The following table summarizes quantitative data from a hypothetical, yet representative, LC-MS/MS experiment designed to measure Cinnamoylglycine in human plasma.

ParameterThis compound¹³C-CinnamoylglycineRationale
Chromatographic Co-elution with Analyte Potential for slight retention time shift (ΔRT ≈ 0.05 min)No significant retention time shift (ΔRT < 0.01 min)The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a chromatographic shift, especially with a high degree of deuteration.[2][3] ¹³C labeling does not typically cause a discernible shift.[3]
Matrix Effect Variability Higher potential for differential matrix effectsMinimal differential matrix effectsIf the internal standard does not perfectly co-elute with the analyte, it may experience different levels of ion suppression or enhancement from the sample matrix, leading to quantification errors.[3][4]
Isotopic Stability (in solution) Risk of back-exchange if deuterium is in a labile positionHighly stable, no risk of exchangeDeuterium atoms on certain parts of a molecule can exchange with protons from the solvent, reducing the internal standard signal.[2][4] ¹³C is integrated into the carbon backbone and is not susceptible to exchange.
Fragmentation Pattern Consistency May show minor alterations in fragment ion ratiosIdentical fragmentation pattern to the native analyteThe difference in bond energy between C-D and C-H can sometimes lead to different fragmentation efficiencies in the mass spectrometer's collision cell.
Accuracy (% Bias) -5% to +5%-2% to +2%The potential for chromatographic shifts and differential matrix effects can introduce a slight bias in the final calculated concentration when using a deuterated standard.
Precision (%RSD) < 10%< 5%The higher stability and co-elution of ¹³C-labeled standards generally lead to better precision in quantitative assays.

Experimental Workflow & Signaling Pathways

The selection of an internal standard is a key step in the broader workflow of a quantitative bioanalysis experiment. The following diagram illustrates a typical workflow for quantifying an analyte like Cinnamoylglycine from a biological matrix using an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma) B Spike with Internal Standard (this compound or 13C-Cinnamoylglycine) A->B C Protein Precipitation & Extraction B->C D Evaporation & Reconstitution C->D E Injection onto LC Column D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (Analyte & IS) F->G H Peak Integration (Analyte & IS Area) G->H I Calculate Peak Area Ratio (Analyte/IS) H->I J Quantification using Calibration Curve I->J

A typical workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Detailed Experimental Protocol

This protocol outlines a standard method for the quantification of Cinnamoylglycine in human plasma using either this compound or ¹³C-Cinnamoylglycine as an internal standard.

1. Materials and Reagents

  • Human plasma (K2EDTA)

  • Cinnamoylglycine analytical standard

  • This compound or ¹³C-Cinnamoylglycine internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

2. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cinnamoylglycine and the chosen internal standard in methanol.

  • Working Solutions:

    • Prepare a series of Cinnamoylglycine working solutions by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Calibration Standards and QCs: Spike blank human plasma with the Cinnamoylglycine working solutions to create a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QCs (low, mid, high).

3. Sample Preparation

  • To 50 µL of plasma sample, calibration standard, or QC in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Cinnamoylglycine from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Cinnamoylglycine: [M+H]⁺ > fragment ion

    • This compound: [M+H]⁺ > fragment ion

    • ¹³C-Cinnamoylglycine: [M+H]⁺ > fragment ion (Note: Specific mass transitions need to be optimized for the instrument used.)

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.[2]

  • Determine the concentration of Cinnamoylglycine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Logical Framework for Internal Standard Selection

The decision between a deuterated and a ¹³C-labeled internal standard involves a trade-off between cost and potential analytical challenges. The following diagram outlines the key considerations in this decision-making process.

G A Internal Standard Selection for Quantitative Assay B Is a 13C-labeled standard commercially available? A->B C Is the cost of the 13C standard within budget? B->C Yes E Use this compound B->E No D Use 13C-Cinnamoylglycine C->D Yes C->E No F Method Validation: Key Checks for d2-Standard E->F G Check for chromatographic co-elution with analyte F->G H Assess for deuterium back-exchange F->H I Evaluate matrix effects across different lots F->I

Decision-making framework for choosing an internal standard.

Conclusion

For the highest accuracy and precision in quantitative bioanalysis of Cinnamoylglycine, ¹³C-Cinnamoylglycine is the superior choice for an internal standard . Its key advantages include identical chromatographic behavior to the analyte, which minimizes differential matrix effects, and the inherent stability of the ¹³C label.[1][5]

However, This compound can still be a viable and cost-effective option , provided that thorough method validation is performed.[5] It is crucial to assess for any potential chromatographic shifts and to ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[2] By carefully considering the factors outlined in this guide, researchers can confidently select the most appropriate internal standard to ensure the generation of robust and reliable data.

References

Cross-Validation of Cinnamoylglycine-d2 with Alternative Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cinnamoylglycine-d2 as an analytical standard against other alternatives for the quantitative analysis of Cinnamoylglycine in biological matrices. The focus is on the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology, where stable isotope-labeled internal standards like this compound are pivotal for achieving accurate and precise results.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, especially in complex matrices like plasma or serum, an internal standard (IS) is crucial to correct for variability during sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest, ensuring the most accurate correction for potential matrix effects and other sources of error.

Alternatives to SIL standards include structurally similar analogs or compounds that are not endogenously present in the sample. While these can be employed, they may not perfectly co-elute or experience the same ionization suppression or enhancement as the target analyte, potentially compromising data accuracy. This guide will compare the performance of a validated LC-MS/MS method using this compound against a hypothetical scenario using a structural analog as an alternative standard.

Comparative Performance Data

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of Cinnamoylglycine, cross-validated using either this compound or a structural analog as the internal standard. The data presented are representative of expected outcomes from a fully validated bioanalytical method.

Table 1: Method Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound LLOQ1.00.9898.08.5
Low3.02.9598.36.2
Medium5051.2102.44.1
High150147.998.63.5
Structural Analog LLOQ1.01.15115.014.2
Low3.03.31110.311.8
Medium5056.5113.09.5
High150162.3108.28.7

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation

Table 2: Linearity and Recovery

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)Mean Extraction Recovery (%)
This compound 1 - 200>0.99892.5
Structural Analog 1 - 200>0.99585.1

As evidenced by the data, the use of this compound results in superior accuracy and precision across all quality control levels. The correlation coefficient for the calibration curve is also closer to unity, indicating better linearity. Furthermore, the extraction recovery is higher and more consistent when a stable isotope-labeled internal standard is utilized.

Experimental Protocols

A detailed methodology for a representative LC-MS/MS assay for Cinnamoylglycine is provided below.

Sample Preparation
  • Thawing: Frozen plasma or serum samples are thawed at room temperature.

  • Aliquoting: A 100 µL aliquot of the sample is transferred to a clean microcentrifuge tube.

  • Internal Standard Spiking: 10 µL of the internal standard working solution (this compound in methanol) is added to each sample.

  • Protein Precipitation: 400 µL of ice-cold acetonitrile (B52724) is added to precipitate proteins.

  • Vortexing and Centrifugation: The samples are vortex-mixed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: The clear supernatant is transferred to a new set of tubes.

  • Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Injection: The reconstituted sample is transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Cinnamoylglycine: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

Visualizing the Analytical Workflow and Metabolic Pathway

The following diagrams illustrate the experimental workflow and the metabolic pathway of Cinnamoylglycine.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis A Plasma/Serum Sample B Spike with this compound A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G UHPLC Separation F->G H Mass Spectrometry Detection G->H I Data Processing H->I J J I->J Quantitative Results

A typical bioanalytical workflow for Cinnamoylglycine quantification.

Cinnamoylglycine is a metabolite derived from the dietary intake of cinnamic acid, which is found in cinnamon and other plants. The formation of Cinnamoylglycine occurs in the liver via the glycine (B1666218) conjugation pathway.[1] This pathway is a crucial detoxification process for various aromatic acids.[2][3]

Metabolic_Pathway cluster_Metabolism Glycine Conjugation Pathway A Cinnamic Acid (from diet) B Cinnamoyl-CoA A->B Acyl-CoA Synthetase C Cinnamoylglycine B->C Glycine N-Acyltransferase (GLYAT) D D C->D Excretion

Simplified metabolic pathway of Cinnamoylglycine formation.

References

A Guide to Inter-Laboratory Comparison of Cinnamoylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of cinnamoylglycine (B32772) quantification, a key metabolite in various physiological and pathological processes. While direct inter-laboratory comparison data for cinnamoylglycine is not publicly available, this document outlines a standardized approach, including experimental protocols and data presentation formats, to facilitate such a study. The aim is to enhance the reproducibility and reliability of cinnamoylglycine measurements across different research and clinical settings.

Introduction to Cinnamoylglycine

Cinnamoylglycine is a metabolite formed from the conjugation of cinnamic acid and glycine. Cinnamic acid is derived from dietary polyphenols and is metabolized by the gut microbiota.[1] Emerging research has implicated cinnamoylglycine in various biological processes, making its accurate quantification crucial for understanding its role as a potential biomarker. For instance, studies have associated cinnamoylglycine levels with muscle health and sarcopenia-related phenotypes, although the nature of this association requires further investigation.[2] Given its origins from gut microbial metabolism, cinnamoylglycine is also a significant indicator of the interplay between diet, the microbiome, and host metabolism.[1]

Proposed Framework for Inter-Laboratory Comparison

An inter-laboratory comparison, also known as a round-robin or proficiency test, is essential for evaluating the performance of different laboratories and methods for quantifying a specific analyte.[3][4] The process typically involves a coordinating laboratory preparing and distributing identical sets of samples to participating laboratories for analysis. The results are then collected and statistically analyzed to assess accuracy, precision, and any systematic biases between labs.[3]

Logical Workflow for a Cinnamoylglycine Inter-Laboratory Study

cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Sample Analysis cluster_reporting Phase 3: Data Reporting & Evaluation A Coordinating Lab Prepares Samples (e.g., Spiked Plasma, QC Materials) B Characterize Samples for Homogeneity & Stability A->B C Distribute Blinded Samples to Participating Labs B->C D Labs Receive & Store Samples C->D Shipment E Sample Preparation (e.g., Protein Precipitation) D->E F LC-MS/MS Analysis using Standardized Protocol E->F G Data Acquisition & Initial Processing F->G H Labs Report Quantitative Results to Coordinating Lab G->H Data Submission I Statistical Analysis of Results (e.g., Z-scores, CV%) H->I J Final Report Generation & Dissemination I->J Diet Dietary Polyphenols (e.g., Cinnamic Acid) Gut Gut Microbiota Metabolism Diet->Gut Liver Hepatic Glycine Conjugation Gut->Liver Absorption of Cinnamic Acid CG Cinnamoylglycine Liver->CG Excretion Urinary Excretion CG->Excretion

References

Comparative Purity Analysis of Cinnamoylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the purity of Cinnamoylglycine-d2 against its non-deuterated counterpart and other potential alternatives is crucial for ensuring the accuracy and reliability of experimental results in research and drug development. This guide provides a framework for conducting such a purity analysis, offering detailed experimental protocols and data presentation templates.

The purity of isotopically labeled standards like this compound is a critical parameter. It encompasses not only chemical purity (the percentage of the compound of interest) but also isotopic purity (the percentage of the deuterated form) and the presence of any residual non-deuterated species.

Data Summary

For a comprehensive comparison, quantitative data should be organized as follows. Data can be obtained from the Certificate of Analysis provided by the supplier or determined experimentally.

Table 1: Comparative Purity Data

ParameterThis compoundCinnamoylglycine (Non-deuterated)Alternative Standard
Chemical Purity (by HPLC) >98%>98%>98%
Isotopic Purity (by LC-MS) >99%N/AVaries
Residual Solvent Content (by GC-HS) <0.5%<0.5%<0.5%
Elemental Analysis Conforms to structureConforms to structureConforms to structure

Experimental Protocols

Accurate determination of purity relies on robust analytical methodologies. Below are standard protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to separate and quantify this compound from any non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is essential for determining the isotopic enrichment of this compound and quantifying the level of any remaining non-deuterated Cinnamoylglycine.

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer.

  • LC Conditions: Similar to the HPLC method described above.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan to identify parent ions, followed by Selected Ion Monitoring (SIM) for the m/z of this compound and Cinnamoylglycine.

  • Data Analysis: The relative peak areas of the deuterated and non-deuterated compounds are used to calculate the isotopic purity.

Workflow and Structural Diagrams

Visualizing the analytical workflow and the molecular structures involved can aid in understanding the comparison.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation prep Weigh and Dissolve This compound hplc HPLC-UV (Chemical Purity) prep->hplc lcms LC-MS (Isotopic Purity) prep->lcms data Purity Calculation & Comparison hplc->data lcms->data

Caption: Analytical workflow for purity assessment.

cluster_d2 This compound cluster_h2 Cinnamoylglycine struct_d2 Structure with D2 Label compare Comparison struct_d2->compare struct_h2 Non-deuterated Structure struct_h2->compare

Caption: Structural comparison highlighting deuteration.

A Researcher's Guide to Selecting Cinnamoylglycine-d2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolomics, the quality of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Cinnamoylglycine-d2, a deuterium-labeled analog of the urinary metabolite Cinnamoylglycine, serves as a critical internal standard in mass spectrometry-based quantification. This guide provides a comprehensive comparison of key quality attributes for this compound from various suppliers, supported by detailed experimental protocols to empower researchers in making informed purchasing decisions.

While direct head-to-head comparisons of this compound from different commercial sources are not publicly available, this guide establishes a framework for evaluation based on industry-standard quality control parameters. The data presented in the following tables are representative of typical specifications for high-quality stable isotope-labeled compounds.

Key Quality Parameters and Comparative Data

The performance of this compound as an internal standard is primarily determined by three critical quality attributes: chemical purity, isotopic enrichment, and stability. A high-quality standard will exhibit high chemical purity to prevent interference from impurities, high isotopic enrichment to ensure a distinct mass shift from the unlabeled analyte, and excellent stability to guarantee consistency over time.

Table 1: Comparison of Typical Specifications for this compound

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)Test Method
Chemical Purity ≥98%≥99%≥98.5%HPLC-UV, LC-MS
Isotopic Enrichment ≥98%≥99%≥98%¹H-NMR, HRMS
Unlabeled Analyte <0.5%<0.1%<0.5%LC-MS/MS
Appearance White to off-white solidWhite solidWhite to off-white solidVisual Inspection
Solubility Soluble in DMSO, MethanolSoluble in DMSO, MethanolSoluble in DMSOAs per CoA
Storage Condition -20°C-20°C, desiccated-20°CSupplier Recommendation

Experimental Protocols

To ensure the quality and performance of this compound, a series of analytical tests should be performed. The following are detailed methodologies for the key experiments cited.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any non-labeled or other chemical impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Set up the HPLC system with the following conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 272 nm

    • Injection Volume: 10 µL

  • Inject the sample and record the chromatogram.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Assessment of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment of this compound and quantify the percentage of the deuterated species.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry system with a high-resolution mass analyzer (e.g., Orbitrap or TOF)

Procedure:

  • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent compatible with the LC-MS system.

  • Infuse the sample directly into the mass spectrometer or inject it through an LC system.

  • Acquire the full scan mass spectrum in positive or negative ion mode, depending on the compound's ionization efficiency.

  • Identify the mass-to-charge ratio (m/z) for the unlabeled Cinnamoylglycine (C11H11NO3, exact mass: ~205.07) and the d2-labeled Cinnamoylglycine (C11H9D2NO3, exact mass: ~207.08).

  • Calculate the isotopic enrichment using the relative intensities of the isotopic peaks.

Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.[1][2][3][4][5]

Procedure:

  • Store aliquots of this compound from a single batch at the recommended long-term storage condition (e.g., -20°C).[1]

  • At specified time points (e.g., 0, 3, 6, 12, 24 months), remove an aliquot and allow it to equilibrate to room temperature.[2][3][5]

  • Analyze the sample for chemical purity and isotopic enrichment using the HPLC and HRMS methods described above.

  • Compare the results to the initial (time 0) data. A significant change, typically defined as a decrease in purity of more than 2%, would indicate instability.

Visualizing the Workflow

To aid in the understanding of the evaluation process, the following diagrams illustrate the key workflows.

Workflow for this compound Quality Assessment cluster_procurement Procurement cluster_analysis Analytical Evaluation cluster_decision Decision Identify Suppliers Identify Suppliers Request CoA Request CoA Identify Suppliers->Request CoA Chemical Purity (HPLC) Chemical Purity (HPLC) Request CoA->Chemical Purity (HPLC) Isotopic Enrichment (HRMS) Isotopic Enrichment (HRMS) Request CoA->Isotopic Enrichment (HRMS) Compare Data Compare Data Chemical Purity (HPLC)->Compare Data Isotopic Enrichment (HRMS)->Compare Data Stability Study Stability Study Stability Study->Compare Data Select Supplier Select Supplier Compare Data->Select Supplier

Caption: Quality assessment workflow for this compound.

Signaling Pathway of Cinnamoylglycine Metabolism Cinnamic Acid Cinnamic Acid Cinnamoylglycine Cinnamoylglycine Cinnamic Acid->Cinnamoylglycine Glycine Conjugation Glycine Glycine Glycine->Cinnamoylglycine Urinary Excretion Urinary Excretion Cinnamoylglycine->Urinary Excretion

Caption: Metabolic pathway of Cinnamoylglycine.

Conclusion

The selection of a high-quality this compound internal standard is a critical step in ensuring the accuracy and reliability of quantitative bioanalytical methods. By carefully evaluating suppliers based on chemical purity, isotopic enrichment, and long-term stability, researchers can minimize analytical variability and have greater confidence in their experimental outcomes. While this guide provides a framework based on typical specifications, it is highly recommended that researchers request certificates of analysis from suppliers and, if necessary, perform their own in-house verification using the protocols outlined herein.

References

A Researcher's Guide to Assessing the Isotopic Purity of Cinnamoylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing Cinnamoylglycine-d2 as an internal standard in quantitative mass spectrometry-based studies or as a tracer in metabolic research, ensuring high isotopic purity is paramount for data accuracy and reliability. This guide provides a comparative overview of analytical methodologies to assess the isotopic purity of this compound, presenting hypothetical data from three distinct suppliers to illustrate potential variations.

This compound is the deuterium-labeled form of Cinnamoylglycine, a glycine (B1666218) conjugate of cinnamic acid.[1][2] It serves as a valuable tool in metabolomics, particularly as a urinary biomarker.[1][2] The precision of studies employing this labeled compound is directly dependent on the accurate knowledge of its isotopic enrichment.

Comparative Analysis of Isotopic Purity

The isotopic purity of this compound is primarily determined by two powerful analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Below is a comparative table summarizing hypothetical isotopic purity data for this compound from three fictional suppliers.

Supplier Lot Number Reported Isotopic Purity (%) Analytical Method Key Observations
Supplier A A-12399.6HR-MSLow abundance of d0 and d1 species detected.
Supplier B B-45698.9HR-MSHigher relative abundance of d1 isotopologue observed.
Supplier C C-789>99 (by NMR)¹H-NMRIsotopic enrichment determined by the absence of proton signals at the labeled positions.

Experimental Protocols

Accurate assessment of isotopic purity relies on robust and well-defined experimental protocols. The following are detailed methodologies for the two primary techniques.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity Assessment

HR-MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio, allowing for the differentiation of isotopologues.

Objective: To determine the relative abundance of this compound and its unlabeled (d0) and partially labeled (d1) counterparts.

Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, coupled with an ultra-high-performance liquid chromatography (UHPLC) system.

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution and separation of Cinnamoylglycine.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 150-250.

    • Resolution: 70,000.

    • Data Analysis: Extract the ion chromatograms for the theoretical m/z values of the d0, d1, and d2 isotopologues of Cinnamoylglycine. Calculate the area under the curve for each peak.

  • Isotopic Purity Calculation:

    • Isotopic Purity (%) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment

¹H-NMR spectroscopy can be used to determine the degree of deuteration by quantifying the residual proton signals at the labeled positions.

Objective: To confirm the positions of deuterium (B1214612) labeling and estimate the isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum.

    • Ensure a sufficient relaxation delay to allow for complete magnetization recovery.

  • Data Analysis:

    • Integrate the signals corresponding to the protons at the deuterated positions.

    • Compare the integral of the residual proton signals to the integral of a proton signal in a non-deuterated region of the molecule.

  • Isotopic Enrichment Calculation:

    • The percentage of deuteration at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of a signal from a fully protonated position.

Visualizing the Workflow and Comparison Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical structure of this comparison guide.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_DataProcessing Data Processing and Analysis Sample_Acquisition Acquire this compound from Suppliers Dissolution Dissolve in Appropriate Solvent Sample_Acquisition->Dissolution HRMS High-Resolution Mass Spectrometry Dissolution->HRMS NMR Nuclear Magnetic Resonance Dissolution->NMR MS_Data Extract Ion Chromatograms Calculate Peak Areas HRMS->MS_Data NMR_Data Integrate Proton Signals NMR->NMR_Data Purity_Calculation Calculate Isotopic Purity (%) MS_Data->Purity_Calculation NMR_Data->Purity_Calculation

Caption: Experimental workflow for assessing the isotopic purity of this compound.

Comparison_Logic Start Start: Need for Isotopic Purity Assessment Define_Compound Compound of Interest: This compound Start->Define_Compound Identify_Methods Primary Analytical Techniques Define_Compound->Identify_Methods HRMS High-Resolution Mass Spectrometry Identify_Methods->HRMS NMR Nuclear Magnetic Resonance Identify_Methods->NMR Detail_Protocols Provide Detailed Experimental Protocols HRMS->Detail_Protocols NMR->Detail_Protocols Present_Data Present Comparative Data (Hypothetical Suppliers A, B, C) Detail_Protocols->Present_Data Conclusion Conclusion: Informed Decision Making Present_Data->Conclusion

Caption: Logical flow of the comparison guide for this compound isotopic purity.

References

A Researcher's Guide to Cinnamoylglycine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of analytical measurements is paramount. This guide provides a comparative overview of commercially available cinnamoylglycine (B32772) reference standards, supported by experimental data and detailed analytical protocols to aid in the selection of the most suitable standard for your research needs.

Cinnamoylglycine, a metabolite of cinnamic acid, is a biomarker of interest in various fields, including metabolomics and clinical research. Accurate quantification of this compound relies on high-purity, well-characterized reference standards. This guide compares offerings from prominent suppliers to facilitate an informed decision.

Comparison of Cinnamoylglycine Reference Standards

The following table summarizes the specifications of cinnamoylglycine reference standards from various suppliers. This information is based on publicly available data from the suppliers' websites and certificates of analysis.

SupplierCatalog NumberPurityAnalytical Method for PurityFormulationCAS NumberMolecular Weight
Sigma-Aldrich 16534-24-0≥98.0%[1]HPLC[1]Neat Solid[1]16534-24-0[1]205.21[1]
MedchemExpress HY-7764195.83%Not SpecifiedSolid16534-24-0205.21
MedchemExpress (Deuterated) HY-77641S99.40%[2]HPLC[2]Solid1219806-46-8207.22
Cayman Chemical 10005193≥98%[3]Not SpecifiedSolid[3]16534-24-0[3]205.2[3]
TargetMol T652999.45%Not SpecifiedSolid16534-24-0205.21

Experimental Protocols

Accurate quantification of cinnamoylglycine requires robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, synthesized from established metabolomics research.

HPLC Method for Quantification of Cinnamoylglycine in Urine

This protocol outlines a general method for the analysis of cinnamoylglycine in urine samples.

1. Sample Preparation:

  • Thaw frozen urine samples on ice.
  • Centrifuge the samples at 13,000 x g for 10 minutes to pellet any particulate matter.
  • Dilute the supernatant 1:1 with a solution of 0.1% formic acid in water.
  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0-5 min: 5% B
  • 5-20 min: 5-95% B (linear gradient)
  • 20-25 min: 95% B
  • 25-26 min: 95-5% B (linear gradient)
  • 26-30 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: UV at 278 nm.

3. Calibration Curve:

  • Prepare a stock solution of the cinnamoylglycine reference standard in methanol (B129727).
  • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
  • Inject each standard and plot the peak area versus concentration to generate a calibration curve.

LC-MS/MS Method for Quantification of Cinnamoylglycine in Plasma

This protocol provides a general procedure for the sensitive and specific quantification of cinnamoylglycine in plasma samples.

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., deuterated cinnamoylglycine).
  • Vortex for 30 seconds to precipitate proteins.
  • Centrifuge at 15,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of 50% methanol in water.
  • Transfer to an LC-MS vial.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system.
  • Column: C18 or HILIC column suitable for polar metabolites.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient to separate cinnamoylglycine from other plasma components.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for cinnamoylglycine and the internal standard.

3. Data Analysis:

  • Quantify cinnamoylglycine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Workflow for Cinnamoylglycine Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of cinnamoylglycine in a biological sample using a certified reference standard.

References

Navigating the Regulatory Landscape for Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to ensuring robust and compliant quantitative analysis in drug development.

In the precise world of bioanalytical testing, the choice and proper use of an internal standard (IS) are critical for the accuracy, precision, and reliability of quantitative data. Among the various types of internal standards, deuterated internal standards—a type of stable isotope-labeled internal standard (SIL-IS)—are widely regarded as the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] This preference is echoed in the regulatory guidelines from major international bodies.

Historically, researchers had to navigate separate guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). However, the adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation has created a unified framework, streamlining the requirements for global drug submissions.[3] This guide provides a comprehensive comparison of the regulatory expectations for using deuterated internal standards, supported by experimental protocols and data presentation, to aid researchers, scientists, and drug development professionals in achieving regulatory compliance.

The Superiority of Deuterated Internal Standards

Deuterated internal standards are versions of the analyte where one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[4] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical and physical properties remain nearly identical.[4][5] This similarity is the key to their superior performance, as it ensures that the deuterated standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization.[1][5] This co-elution and similar behavior effectively compensate for variability in the analytical process, including matrix effects, which are a common source of ion suppression or enhancement in complex biological matrices like plasma and urine.[1][6]

Regulatory Convergence under ICH M10

The ICH M10 guideline, now adopted by both the FDA and EMA, provides a harmonized approach to bioanalytical method validation, including the use of internal standards.[3][7] The core principle is that a suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples to ensure the accuracy and precision of the method.[3][8] While not explicitly mandating the use of deuterated internal standards, the guidelines strongly advocate for stable isotope-labeled internal standards due to their ability to provide more reliable data.[6][7] If a SIL-IS is not available, the use of a structural analogue may be considered, but this requires thorough justification.[3]

Key Validation Parameters and Acceptance Criteria

The validation of a bioanalytical method using a deuterated internal standard involves several key experiments to demonstrate its suitability. The following table summarizes the critical validation parameters and their corresponding acceptance criteria as outlined in the harmonized ICH M10 guideline.

Validation Parameter Objective Acceptance Criteria
Selectivity & Specificity To ensure that the internal standard does not interfere with the quantification of the analyte and that endogenous matrix components do not affect the internal standard.The response of any interfering peak at the retention time of the analyte in a zero sample (blank matrix spiked with IS) should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[3] The response of any interfering peak at the retention time of the IS in a blank matrix sample should be less than 5% of the mean IS response in the LLOQ samples.[7]
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte and internal standard.The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of blank matrix should be ≤ 15%.
Stability To demonstrate the stability of the deuterated internal standard in stock solutions and in the biological matrix under various storage and handling conditions.The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Isotopic Purity & Crosstalk To ensure the deuterated internal standard has a high degree of deuteration and to assess the contribution of the IS signal to the analyte signal and vice versa.The contribution of the unlabeled analyte in the deuterated IS solution should not compromise the accuracy of the assay.[9] The response of the analyte in a blank sample spiked with the IS should be ≤ 20% of the analyte response at the LLOQ. The response of the IS in a blank sample spiked with the analyte at the Upper Limit of Quantification (ULOQ) should be ≤ 5% of the mean IS response.[10]
Deuterium Exchange To confirm that deuterium atoms are in stable, non-exchangeable positions within the molecule.No significant increase in the signal for the unlabeled analyte should be observed over time when the deuterated IS is incubated in the blank matrix under the same conditions as sample preparation.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a deuterated internal standard. Below are the protocols for key experiments.

Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte.

Protocol:

  • Prepare a set of blank matrix samples from at least six different sources.

  • Prepare a "zero sample" by spiking the blank matrix with the deuterated internal standard at the working concentration.

  • Prepare LLOQ samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at the working concentration.

  • Analyze the samples according to the bioanalytical method.

Acceptance Criteria:

  • The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[3]

  • The response of any interfering peak at the retention time of the internal standard in the blank matrix samples should be less than 5% of the internal standard response in the LLOQ samples.

Objective: To determine if the deuterated internal standard is stable under the experimental conditions and does not undergo hydrogen-deuterium exchange.

Protocol:

  • Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.

  • Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.

  • Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.

  • A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[5]

Key Considerations:

  • Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule.[5]

  • Avoid labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH).[5]

Visualizing the Workflow and Rationale

To better illustrate the processes and logic involved, the following diagrams have been created using Graphviz.

bioanalytical_workflow start Start: Biological Sample sample_prep 1. Sample Preparation (Add Deuterated IS) start->sample_prep extraction 2. Analyte Extraction (e.g., PPT, LLE, SPE) sample_prep->extraction lcms_analysis 3. LC-MS/MS Analysis extraction->lcms_analysis data_processing 4. Data Processing (Calculate Analyte/IS Ratio) lcms_analysis->data_processing quantification 5. Quantification (Determine Concentration) data_processing->quantification end_result End: Reportable Result quantification->end_result

Bioanalytical workflow using a deuterated internal standard.

justification_logic goal Goal: Accurate & Precise Quantification variability Sources of Variability: - Sample Preparation - Matrix Effects - Ionization Efficiency goal->variability is_purpose Purpose of IS: Correct for Variability variability->is_purpose ideal_is Ideal IS Properties: - Mimics Analyte Behavior - Co-elutes with Analyte is_purpose->ideal_is d_is Deuterated IS: - Near-identical properties - Co-elutes ideal_is->d_is conclusion Conclusion: Deuterated IS provides the most reliable correction d_is->conclusion

References

Safety Operating Guide

Personal protective equipment for handling Cinnamoylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cinnamoylglycine-d2

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, operational handling, and disposal are based on best practices for managing chemical powders in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection.[1][2] The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields are a minimum requirement. For splash hazards, safety goggles or a full-face shield should be used.[1][3][4]
Skin Protection A lab coat or chemical-resistant gown should be worn to protect the skin.[1][3] Long-sleeved shirts and pants are also recommended.[1]
Hand Protection Chemical-resistant, powder-free gloves are essential.[2][3] Double gloving is recommended, especially when working with hazardous compounds.[3] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[3]
Respiratory Protection For handling powders outside of a containment system (e.g., a chemical fume hood or glove box), a NIOSH-approved respirator (such as an N-95 or higher) is recommended to prevent inhalation of airborne particles.[1][3] Surgical masks offer little to no protection.[3]
Footwear Closed-toe shoes with non-slip soles should be worn at all times in the laboratory.[1]

Operational Plan for Safe Handling

A systematic approach is critical to minimize exposure and ensure safety during the handling of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation and contamination of the general lab space.

  • Ventilation: Ensure adequate ventilation is in place and functioning correctly before beginning any work.

  • Gather Materials: Before starting, gather all necessary equipment and materials, including the chemical, spatulas, weighing paper, containers, and waste disposal bags.

  • Review Safety Data Sheet (SDS): Although a specific SDS for this compound was not found, it is crucial to obtain and review the manufacturer's SDS before use. MedChemExpress is a supplier of this compound and should have an SDS available.[5]

Weighing and Aliquoting
  • Containment: When weighing the powdered compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to control airborne particles.

  • Technique: Use a spatula to carefully transfer the desired amount of this compound. Avoid creating dust by handling the powder gently.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and your initials.

Dissolving the Compound
  • Solvent Selection: Choose an appropriate solvent for this compound.

  • Procedure: Add the solvent to the weighed powder slowly to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.

Post-Handling Procedures
  • Decontamination: Clean all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure a safe workplace.

  • Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as chemical waste. Collect this waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste. Place these items in a designated, sealed waste bag or container.

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent three times. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be recycled or disposed of as regular lab waste, ensuring all hazard labels are removed.[6]

  • Spill Cleanup: In the event of a spill, follow your laboratory's established spill cleanup procedure. This typically involves wearing appropriate PPE, containing the spill with an absorbent material, and decontaminating the area.

Quantitative Data

PropertyValueSource
Stability≥ 4 yearsCayman Chemical (for Cinnamoylglycine)

Note: This data is for the non-deuterated form, Cinnamoylglycine. Specific quantitative data for this compound was not available in the public domain at the time of this writing. Always refer to the manufacturer's Certificate of Analysis and Safety Data Sheet for compound-specific information.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound C->D Begin Experiment E Dissolve Compound D->E F Decontaminate Work Area & Equipment E->F Experiment Complete G Dispose of Waste (Chemical & Solid) F->G H Doff PPE G->H I Wash Hands H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.